4-Acetoxy-4'-pentyloxybenzophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-pentoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-4-5-14-23-18-10-6-16(7-11-18)20(22)17-8-12-19(13-9-17)24-15(2)21/h6-13H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOYDSPDJDPSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641721 | |
| Record name | 4-[4-(Pentyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-89-5 | |
| Record name | Methanone, [4-(acetyloxy)phenyl][4-(pentyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Pentyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Acetoxy-4'-pentyloxybenzophenone: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Acetoxy-4'-pentyloxybenzophenone, a substituted benzophenone derivative. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely chemical properties, provides detailed theoretical experimental protocols for its synthesis and characterization, and discusses potential biological activities based on structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel benzophenone derivatives for potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a core benzophenone structure with an acetoxy group at the 4-position of one phenyl ring and a pentyloxy group at the 4'-position of the other.
Chemical Structure:
A logical workflow for the synthesis and characterization of this molecule is presented below.
Caption: Synthetic and analytical workflow for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₄ | - |
| Molecular Weight | 326.39 g/mol | - |
| CAS Number | 890099-89-5 | - |
| Predicted Boiling Point | 466.3 ± 30.0 °C | [1] |
| Predicted Density | 1.105 ± 0.06 g/cm³ | [1] |
Experimental Protocols
Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone (Intermediate)
This intermediate can be synthesized via a Williamson ether synthesis from 4-hydroxybenzophenone and 1-bromopentane.
Materials:
-
4-hydroxybenzophenone
-
1-bromopentane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzophenone (1 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add 1-bromopentane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-4'-pentyloxybenzophenone.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of this compound
The final product is obtained by the esterification of the intermediate with acetic anhydride.
Materials:
-
4-Hydroxy-4'-pentyloxybenzophenone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectroscopic Characterization (Predicted)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Aromatic protons ortho to carbonyl (acetoxy side) |
| ~7.75 | d | 2H | Aromatic protons ortho to carbonyl (pentyloxy side) |
| ~7.20 | d | 2H | Aromatic protons ortho to acetoxy group |
| ~6.95 | d | 2H | Aromatic protons ortho to pentyloxy group |
| ~4.00 | t | 2H | -OCH₂- (pentyloxy) |
| ~2.30 | s | 3H | -C(=O)CH₃ (acetoxy) |
| ~1.80 | p | 2H | -OCH₂CH₂- (pentyloxy) |
| ~1.40 | m | 4H | -CH₂CH₂CH₃ (pentyloxy) |
| ~0.95 | t | 3H | -CH₃ (pentyloxy) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O (ketone) |
| ~169.0 | C=O (ester) |
| ~163.0 | Aromatic C-O (pentyloxy) |
| ~154.0 | Aromatic C-O (acetoxy) |
| ~132.0 | Aromatic CH |
| ~131.5 | Aromatic C (quaternary) |
| ~130.0 | Aromatic CH |
| ~129.5 | Aromatic C (quaternary) |
| ~122.0 | Aromatic CH |
| ~114.5 | Aromatic CH |
| ~68.5 | -OCH₂- |
| ~29.0 | -OCH₂CH₂- |
| ~28.5 | -CH₂CH₂CH₂- |
| ~22.5 | -CH₂CH₃ |
| ~21.0 | -C(=O)CH₃ |
| ~14.0 | -CH₃ |
Table 4: Predicted IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | m | Aromatic C-H stretch |
| ~2950, 2870 | m | Aliphatic C-H stretch |
| ~1760 | s | C=O stretch (ester) |
| ~1660 | s | C=O stretch (ketone) |
| ~1600, 1500 | s | Aromatic C=C stretch |
| ~1250 | s | C-O stretch (ether) |
| ~1200 | s | C-O stretch (ester) |
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Possible Fragment |
| 326 | Moderate | [M]⁺ |
| 284 | High | [M - C₂H₂O]⁺ |
| 211 | High | [C₁₄H₁₁O₂]⁺ |
| 165 | Moderate | [C₁₀H₁₃O]⁺ |
| 121 | High | [C₇H₅O₂]⁺ |
Potential Biological Activity and Signaling Pathways
Benzophenone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The anti-inflammatory properties are of particular interest to drug development professionals. Two key signaling pathways often implicated in inflammation are the NF-κB and p38 MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common strategy for anti-inflammatory drug development.
Caption: Simplified NF-κB signaling pathway in inflammation.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to stress and inflammation.
Caption: Overview of the p38 MAPK signaling cascade.
Conclusion
This technical guide provides a theoretical yet comprehensive framework for the synthesis, characterization, and potential biological relevance of this compound. The detailed experimental protocols, predicted spectroscopic data, and overview of relevant signaling pathways offer a solid starting point for researchers and drug development professionals. Further experimental validation is necessary to confirm the properties and activities of this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Acetoxy-4'-pentyloxybenzophenone, a chemical intermediate of interest in various research and development applications. This document details the chemical reactions, experimental procedures, and relevant data, presented in a clear and structured format to facilitate understanding and replication by skilled professionals in the field of organic synthesis.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process. A logical and efficient route involves the initial preparation of key intermediates, 4-pentyloxybenzoic acid and 4-hydroxyacetophenone, followed by a Friedel-Crafts acylation and subsequent acetylation. This pathway is illustrated in the logical workflow diagram below.
In-Depth Technical Guide: 4-Acetoxy-4'-pentyloxybenzophenone (CAS 890099-89-5)
Therefore, this guide has been constructed based on established principles of organic chemistry and pharmacology related to the broader class of benzophenone derivatives. The experimental protocols, data, and biological activities described herein are hypothetical and illustrative . They are intended to serve as a general framework for researchers and drug development professionals interested in this class of compounds, rather than a definitive guide for the specific molecule.
Core Compound Information
4-Acetoxy-4'-pentyloxybenzophenone is a diarylketone with a molecular formula of C₂₀H₂₂O₄ and a molecular weight of 326.39 g/mol . The structure features a benzophenone core with an acetoxy group at the 4-position of one phenyl ring and a pentyloxy group at the 4'-position of the other.
| Property | Value | Source |
| CAS Number | 890099-89-5 | Commercial Supplier Data |
| Molecular Formula | C₂₀H₂₂O₄ | Commercial Supplier Data |
| Molecular Weight | 326.39 g/mol | Commercial Supplier Data |
| IUPAC Name | (4-(4-pentyloxybenzoyl)phenyl) acetate | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water (predicted) | N/A |
Hypothetical Synthesis
A plausible synthetic route to this compound would involve a two-step process starting from commercially available materials:
-
Friedel-Crafts Acylation: Reaction of anisole with 4-pentyloxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-methoxy-4'-pentyloxybenzophenone.
-
Demethylation and Acetylation: Demethylation of the methoxy group to a hydroxyl group, followed by acetylation with acetic anhydride to afford the final product.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 4-hydroxy-4'-pentyloxybenzophenone
-
To a stirred solution of 4-pentyloxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM.
-
Cool the AlCl₃ suspension to 0 °C and add phenol (1.1 eq) portion-wise.
-
To this mixture, add the freshly prepared 4-pentyloxybenzoyl chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-hydroxy-4'-pentyloxybenzophenone.
Step 2: Synthesis of this compound
-
Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1.0 eq) in a mixture of acetic anhydride (3.0 eq) and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and stir for 30 minutes.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Hypothetical two-step synthesis of the target compound.
Analytical Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard analytical techniques.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Singlet for the acetoxy methyl group around 2.3 ppm. Triplet for the terminal methyl of the pentyloxy group around 0.9 ppm. Multiplets for the methylene groups of the pentyloxy chain between 1.4-4.1 ppm. |
| ¹³C NMR | Carbonyl carbon signal around 195 ppm. Signals for aromatic carbons between 115-165 ppm. Acetoxy carbonyl signal around 169 ppm and methyl signal around 21 ppm. Signals for the pentyloxy chain carbons between 14-68 ppm. |
| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺: 327.1591, for [M+Na]⁺: 349.1410. |
| FT-IR (KBr) | Carbonyl stretching (ketone) around 1650 cm⁻¹. Carbonyl stretching (ester) around 1760 cm⁻¹. C-O stretching (ether and ester) in the range of 1250-1050 cm⁻¹. Aromatic C-H stretching around 3050 cm⁻¹. Aliphatic C-H stretching around 2950 cm⁻¹. |
Potential Biological Activities and Signaling Pathways
Based on the activities of other benzophenone derivatives, this compound could be investigated for a range of biological effects. The presence of the acetoxy group suggests it may act as a prodrug, being hydrolyzed in vivo to the corresponding 4-hydroxy derivative.
Potential as an Anti-inflammatory Agent
Many benzophenone derivatives exhibit anti-inflammatory properties. A potential mechanism could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Potential inhibition of the prostaglandin synthesis pathway.
Potential as an Anticancer Agent
Certain substituted benzophenones have demonstrated cytotoxic effects against various cancer cell lines. The mechanism could involve the induction of apoptosis through the modulation of key signaling pathways such as the p53 or MAPK pathways.
Potential as a UV-Filter
The benzophenone core is a well-known chromophore that absorbs UV radiation. This compound could potentially be explored for its UV-filtering properties in dermatological applications.
Hypothetical Experimental Protocols for Biological Evaluation
In Vitro Anti-inflammatory Assay (COX Inhibition)
-
Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Method: A commercial COX fluorescent inhibitor screening assay kit can be used.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37 °C for a specified time.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Workflow for a COX inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Determine the IC₅₀ value, representing the concentration that reduces cell viability by 50%.
Conclusion
While this compound (CAS 890099-89-5) is a commercially available compound, there is a notable absence of published scientific data detailing its synthesis, characterization, and biological properties. This guide provides a hypothetical framework based on the known chemistry and pharmacology of the benzophenone class of molecules. Researchers interested in this specific compound should undertake de novo synthesis, full analytical characterization, and a comprehensive biological evaluation to establish its properties. The illustrative protocols and potential activities outlined here can serve as a starting point for such investigations.
Molecular formula and weight of 4-Acetoxy-4'-pentyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Data
The fundamental chemical properties of 4-Acetoxy-4'-pentyloxybenzophenone are summarized below. These values are essential for experimental design, characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₄ |
| Molecular Weight | 326.39 g/mol |
| Predicted Boiling Point | 466.3 ± 30.0 °C |
| Predicted Density | 1.105 ± 0.06 g/cm³ |
Experimental Synthesis Protocol
A direct, peer-reviewed synthesis protocol for this compound is not prominently available. However, based on established organic chemistry principles for the synthesis of analogous benzophenone derivatives, a plausible and detailed two-step experimental protocol is proposed below. This involves an initial Friedel-Crafts acylation to form the hydroxybenzophenone intermediate, followed by an acetylation to yield the final product.
Step 1: Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone (Friedel-Crafts Acylation)
This step involves the reaction of phenol with 4-(pentyloxy)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Materials:
-
Phenol
-
4-(Pentyloxy)benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Dissolve 4-(pentyloxy)benzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.
-
In a separate flask, dissolve phenol (1.1 equivalents) in anhydrous dichloromethane.
-
Add the phenol solution dropwise to the reaction mixture at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from toluene to yield 4-hydroxy-4'-pentyloxybenzophenone.
Step 2: Synthesis of this compound (Acetylation)
This step involves the esterification of the phenolic hydroxyl group of the intermediate with acetic anhydride.
Materials:
-
4-Hydroxy-4'-pentyloxybenzophenone (from Step 1)
-
Acetic Anhydride
-
Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1 equivalent) in dichloromethane or pyridine in a round-bottom flask.
-
Add acetic anhydride (1.5 equivalents) to the solution. If not using pyridine as the solvent, add a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine/DMAP), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Synthesis Workflow
The logical flow of the proposed synthesis is depicted in the following diagram.
Caption: Proposed two-step synthesis of this compound.
Potential Signaling Pathways and Biological Relevance: An Extrapolation
While no specific biological studies on this compound have been identified, the benzophenone scaffold is a well-recognized pharmacophore present in numerous biologically active natural products and synthetic drugs.[1] The biological activities of benzophenone derivatives are diverse and include anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2]
Potential Areas of Investigation:
-
Anti-inflammatory Activity: Many benzophenone derivatives exhibit anti-inflammatory properties.[1] This activity is often associated with the inhibition of key inflammatory mediators. The structure of this compound could be explored for its potential to modulate inflammatory signaling pathways.
-
Anticancer Activity: The benzophenone core is found in compounds with demonstrated antitumor activity.[2][3][4] These compounds can act through various mechanisms, including the induction of apoptosis and the inhibition of specific cellular signaling pathways crucial for cancer cell proliferation.[4]
-
Antileishmanial and Antimicrobial Activity: Certain substituted benzophenones have shown promising activity against Leishmania major and other microbes.[5] The lipophilic nature imparted by the pentyloxy group in the target molecule could be a factor in its potential antimicrobial properties.
The diagram below illustrates a generalized signaling pathway that is often a target in drug development for inflammation and cancer, and where benzophenone derivatives could potentially exert an effect.
Caption: Generalized cell signaling pathway potentially modulated by benzophenone derivatives.
It is imperative to note that the biological activities and pathway interactions mentioned are based on the broader class of benzophenone compounds. Rigorous experimental validation is required to determine the specific biological profile of this compound. This guide serves as a foundational resource for initiating such investigations.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Physical and chemical properties of 4-Acetoxy-4'-pentyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Acetoxy-4'-pentyloxybenzophenone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related benzophenone derivatives and established principles of organic chemistry to predict its characteristics and outline relevant experimental protocols.
Chemical and Physical Properties
This compound, with the molecular formula C₂₀H₂₂O₄, is a derivative of benzophenone featuring an acetoxy group at the 4-position and a pentyloxy group at the 4'-position.[1][2] These substitutions are expected to influence its physical and chemical properties, including its melting point, boiling point, and solubility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₄ | [1][2] |
| Molecular Weight | 326.39 g/mol | [1][2] |
| Predicted Boiling Point | 466.3 ± 30.0 °C | [1] |
| Predicted Density | 1.105 ± 0.06 g/cm³ | --- |
| Melting Point | Not available. Expected to be a low-melting solid. | --- |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | --- |
| Appearance | Expected to be a white to off-white crystalline solid. | --- |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~7.8-8.0 (d, 2H, Ar-H ortho to C=O), δ ~7.2-7.4 (d, 2H, Ar-H ortho to acetoxy), δ ~6.9-7.1 (d, 2H, Ar-H ortho to pentyloxy), δ ~4.0 (t, 2H, -OCH₂-), δ ~2.3 (s, 3H, -OCOCH₃), δ ~1.8 (m, 2H, -OCH₂CH₂-), δ ~1.4 (m, 4H, -(CH₂)₂-), δ ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~195 (C=O), δ ~169 (C=O, ester), δ ~163 (C-O, pentyloxy), δ ~154 (C-O, acetoxy), δ ~120-135 (aromatic carbons), δ ~68 (-OCH₂-), δ ~29, 28, 22 (-CH₂-), δ ~21 (-OCOCH₃), δ ~14 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~1760 (C=O stretch, ester), ~1650 (C=O stretch, ketone), ~1600, 1500 (C=C stretch, aromatic), ~1200 (C-O stretch, ester), ~1150 (C-O stretch, ether) |
| Mass Spectrometry (EI) | Expected molecular ion peak [M]⁺ at m/z = 326. Key fragment ions would correspond to the loss of the acetoxy group (m/z = 267), the pentyloxy group (m/z = 241), and characteristic benzoyl fragments. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not published, a general and reliable method would involve a two-step process starting from 4-hydroxy-4'-pentyloxybenzophenone.
Synthesis of this compound
This synthesis involves the acetylation of 4-hydroxy-4'-pentyloxybenzophenone.
Materials:
-
4-hydroxy-4'-pentyloxybenzophenone
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or methanol for recrystallization
Procedure:
-
Dissolve 4-hydroxy-4'-pentyloxybenzophenone in dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine (as a base and catalyst) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.
Caption: Synthetic workflow for this compound.
Characterization Methods
The successful synthesis and purity of the compound would be confirmed using a suite of standard analytical techniques.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
Column Chromatography (for purification if recrystallization is insufficient):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexane.
Spectroscopic Analysis:
-
NMR: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
FT-IR: The infrared spectrum would be obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Potential Applications and Signaling Pathways
Benzophenone derivatives are widely studied for their applications in medicinal chemistry and materials science. The presence of the acetoxy and pentyloxy groups in this compound may impart specific biological activities. While no specific signaling pathways have been elucidated for this compound, related benzophenones have been investigated for their potential as:
-
Anticancer agents: Some benzophenone derivatives exhibit cytotoxic effects on cancer cell lines.
-
Enzyme inhibitors: The benzophenone scaffold can be a starting point for the design of inhibitors for various enzymes.
-
Photoinitiators: In materials science, benzophenones are used as photoinitiators in UV curing processes.
Further research would be required to determine the specific biological targets and signaling pathways modulated by this compound.
Caption: A logical workflow for investigating the biological properties of the title compound.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While direct experimental data is limited, the provided predictions and generalized experimental protocols offer a solid starting point for researchers and drug development professionals interested in this compound. Further empirical investigation is necessary to fully elucidate its properties and potential applications.
References
4-Acetoxy-4'-pentyloxybenzophenone: An Obscure Compound with Limited Publicly Available Data
Despite a defined chemical structure and commercial availability, 4-Acetoxy-4'-pentyloxybenzophenone remains a compound with a notably sparse footprint in scientific literature and historical records. An in-depth review of public databases and scholarly articles reveals a significant lack of information regarding its discovery, detailed synthetic protocols, and specific applications, precluding the creation of a comprehensive technical guide as of late 2025.
Currently, the available information on this compound is limited to basic physicochemical properties, primarily from chemical supplier databases. There is no readily accessible record of its initial synthesis, the researchers or institution responsible for its discovery, or the historical context of its development. Similarly, its potential applications in research, drug development, or materials science are not documented in peer-reviewed publications or patents.
Physicochemical Properties
The fundamental chemical identifiers and predicted properties of this compound are summarized below. It is critical to note that the boiling point and density are predicted values and have not been experimentally verified in the available literature.
| Property | Value | Source |
| CAS Number | 890099-89-5 | Chemical Supplier Databases |
| Molecular Formula | C₂₀H₂₂O₄ | Chemical Supplier Databases |
| Molecular Weight | 326.39 g/mol | Chemical Supplier Databases |
| Predicted Boiling Point | 466.3 ± 30.0 °C | Chemical Supplier Databases[1] |
| Predicted Density | 1.105 ± 0.06 g/cm³ | Chemical Supplier Databases[1] |
Synthesis and Experimental Protocols
A thorough search for detailed experimental protocols for the synthesis of this compound yielded no specific results. While general methods for the synthesis of substituted benzophenones are well-established, a specific, validated protocol for this particular molecule is not publicly available. Such a synthesis would likely involve a multi-step process, potentially starting from 4-hydroxybenzophenone and involving etherification to add the pentyloxy group and subsequent acetylation of a hydroxyl group on the other phenyl ring, or a Friedel-Crafts acylation approach. However, without published experimental data, any proposed pathway remains speculative.
The absence of this compound in the scientific literature means there are no associated signaling pathway studies, experimental workflows, or logical relationship diagrams to be visualized.
Conclusion
For researchers, scientists, and drug development professionals, this compound represents a chemical entity with a clear structure but an enigmatic history and application profile. The lack of published data suggests that it may be a novel compound with yet-to-be-explored properties, a specialized intermediate in a proprietary industrial process, or a compound that was synthesized but did not exhibit properties of significant scientific interest. Further investigation into this molecule would require de novo synthesis and characterization, as the existing body of scientific knowledge provides no specific guidance.
References
Potential Research Areas for 4-Acetoxy-4'-pentyloxybenzophenone: A Technical Guide for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Acetoxy-4'-pentyloxybenzophenone is a small molecule with a benzophenone scaffold, a structure known for a wide range of biological activities. While this specific derivative remains largely unexplored, its structural features—a pentyloxy group that increases lipophilicity and an acetoxy group that can be hydrolyzed to a hydroxyl group—suggest significant potential for investigation in medicinal chemistry and pharmacology. This technical guide outlines promising research avenues for this compound, providing a foundation for its synthesis, and detailed protocols for evaluating its potential as an anticancer, anti-inflammatory, and enzyme-inhibiting agent.
Introduction
Benzophenone and its derivatives are a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2][3] The core structure, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold for chemical modifications to modulate biological activity. The introduction of alkoxy and hydroxyl groups, in particular, has been shown to be crucial for the therapeutic effects of many benzophenone derivatives.[2]
This compound possesses two key functional groups that suggest potential biological relevance. The 4'-pentyloxy tail is expected to enhance the molecule's ability to cross cellular membranes, potentially increasing its bioavailability and intracellular concentration. The 4-acetoxy group can act as a prodrug feature; in vivo hydrolysis by esterase enzymes would release the corresponding 4-hydroxy-4'-pentyloxybenzophenone, a phenolic compound that may exhibit enhanced biological activity, particularly antioxidant and enzyme-inhibitory effects.
Given the dearth of research on this specific molecule, this guide proposes a systematic exploration of its therapeutic potential, focusing on areas where benzophenone derivatives have shown considerable promise.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process: Friedel-Crafts acylation followed by acetylation.
Step 1: Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone
This intermediate can be synthesized via a Friedel-Crafts acylation reaction between p-pentoxybenzene and p-anisoyl chloride, followed by demethylation. A more direct approach, however, would be the Friedel-Crafts acylation of p-pentoxyphenol with benzoyl chloride, though this may present challenges with regioselectivity. A common and effective method is the reaction of pentyloxybenzene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5][6][7][8]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of 4-hydroxybenzoyl chloride (1 equivalent) in the same dry solvent is added dropwise to the stirred suspension of AlCl₃ at 0 °C. The mixture is stirred for 30 minutes.
-
Friedel-Crafts Reaction: Pentyloxybenzene (1 equivalent) is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux (around 40-50 °C for DCM) for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 2M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-hydroxy-4'-pentyloxybenzophenone.
Step 2: Acetylation of 4-Hydroxy-4'-pentyloxybenzophenone
The final product is obtained by the acetylation of the hydroxyl group of the intermediate.
Experimental Protocol:
-
Reaction Setup: 4-Hydroxy-4'-pentyloxybenzophenone (1 equivalent) is dissolved in a suitable solvent like DCM or tetrahydrofuran (THF) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: A base such as triethylamine (1.5 equivalents) or pyridine is added, followed by the dropwise addition of acetyl chloride (1.2 equivalents) or acetic anhydride (1.2 equivalents) at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the resulting crude this compound can be purified by recrystallization or column chromatography.
Caption: Synthetic pathway for this compound.
Potential Research Area 1: Anticancer Activity
Numerous benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The proposed research will evaluate the anticancer potential of this compound and its hydrolyzed form.
In Vitro Cytotoxicity Screening
Experimental Protocol:
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
MCF-7 (breast adenocarcinoma)
-
A549 (lung carcinoma)
-
HeLa (cervical cancer)
-
HCT116 (colorectal carcinoma)
-
-
MTT Assay:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[10]
-
The compound is dissolved in DMSO to create a stock solution and then diluted with culture medium to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
The cells are treated with the compound for 48-72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[10]
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ value (concentration required to inhibit 50% of cell growth) is calculated. Doxorubicin can be used as a positive control.
-
Mechanism of Action Studies
Should the compound show significant cytotoxicity, further studies can elucidate its mechanism of action.
-
Cell Cycle Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]
-
Apoptosis Assay: Apoptosis can be assessed using an Annexin V-FITC/PI staining kit followed by flow cytometry analysis.[10]
-
Tubulin Polymerization Assay: As some benzophenones inhibit tubulin polymerization, this can be investigated using a commercially available kit.[10]
Caption: Workflow for investigating anticancer activity.
Potential Research Area 2: Anti-inflammatory Activity
Benzophenone derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][11][12]
In Vivo Anti-inflammatory Assay
Experimental Protocol (Croton Oil-Induced Mouse Ear Edema): [11][12]
-
Animals: Male Swiss mice (25-30 g) are used.
-
Treatment: The test compound is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the inner surface of the right ear (e.g., 20 µL of a solution). The left ear receives the vehicle only.
-
Induction of Inflammation: After 30 minutes, a solution of croton oil in the same vehicle is applied to the right ear to induce inflammation.
-
Measurement of Edema: After 4-6 hours, the mice are euthanized, and circular sections are removed from both ears and weighed. The difference in weight between the right and left ear punches is a measure of the edema.
-
Controls: A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin or ketoprofen) should be included.[11]
In Vitro Cyclooxygenase (COX) Inhibition Assay
Experimental Protocol: [2]
-
Enzymes: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay: A commercial COX inhibitor screening assay kit can be used. These kits typically measure the peroxidase activity of COX.
-
Procedure: The test compound at various concentrations is pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid. The formation of prostaglandin G₂ is measured colorimetrically.
-
Data Analysis: The IC₅₀ values for COX-1 and COX-2 inhibition are determined to assess the compound's potency and selectivity.
Potential Research Area 3: Enzyme Inhibition
Beyond COX, benzophenones have been shown to inhibit other enzymes.[1]
Alpha-Glucosidase Inhibition Assay
This is relevant for the investigation of potential antidiabetic activity.[13]
Experimental Protocol:
-
Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Assay: The test compound is pre-incubated with the enzyme in a buffer (e.g., phosphate buffer, pH 6.8) in a 96-well plate.
-
Reaction: The reaction is started by adding the substrate pNPG. The mixture is incubated at 37 °C.
-
Measurement: The reaction is stopped by adding a sodium carbonate solution. The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.
-
Control: Acarbose can be used as a positive control.
Data Presentation
All quantitative data from the proposed studies should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | |
| A549 | ||
| HeLa | ||
| HCT116 | ||
| Doxorubicin (Control) | MCF-7 | |
| A549 | ||
| HeLa |
| | HCT116 | |
Table 2: In Vivo Anti-inflammatory Activity
| Treatment | Dose | Edema Inhibition (%) |
|---|---|---|
| Vehicle | - | 0 |
| This compound |
| Indomethacin (Control) | | |
Table 3: Enzyme Inhibition Assays
| Compound | Enzyme | IC₅₀ (µM) |
|---|---|---|
| This compound | COX-1 | |
| COX-2 | ||
| α-Glucosidase | ||
| Ketoprofen (Control) | COX-1 | |
| COX-2 |
| Acarbose (Control) | α-Glucosidase | |
Conclusion
This compound represents a promising, yet uncharacterized, molecule for drug discovery. Its structural similarity to known biologically active benzophenones warrants a thorough investigation into its therapeutic potential. The proposed research areas—anticancer, anti-inflammatory, and enzyme inhibition—provide a solid framework for initial studies. The detailed experimental protocols outlined in this guide offer a practical starting point for researchers to unlock the potential of this intriguing compound.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. scielo.br [scielo.br]
- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]
Theoretical Exploration of 4-Acetoxy-4'-pentyloxybenzophenone: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetoxy-4'-pentyloxybenzophenone is a derivative of the widely studied benzophenone core, a structure known for its applications in photochemistry, polymer science, and medicinal chemistry. Theoretical and computational studies provide invaluable insights into the molecular properties of such compounds, elucidating their electronic structure, reactivity, and potential interactions, thereby guiding experimental design and application. This technical guide outlines the standard computational methodologies applied to the theoretical study of this compound, presenting hypothetical yet representative data based on studies of analogous benzophenone derivatives. Detailed protocols for computational analysis are provided, alongside visualizations of logical workflows and key molecular properties to facilitate a deeper understanding of this compound's characteristics.
Introduction
Benzophenone and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse applications, including their use as photoinitiators, UV blockers, and scaffolds in medicinal chemistry.[1] The substituent groups on the benzophenone core play a crucial role in modulating its physicochemical and biological properties. In this compound, the presence of an acetoxy and a pentyloxy group is expected to influence its electronic distribution, steric conformation, and, consequently, its reactivity and spectroscopic signatures.
Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for investigating the properties of such molecules at the atomic level.[2][3] These methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic characteristics, offering a detailed understanding that complements experimental findings. This guide provides a comprehensive overview of a typical theoretical investigation of this compound.
Computational Methodology
The following section details the typical computational protocols used for the theoretical analysis of benzophenone derivatives. These methods are standard in the field and provide a reliable framework for studying this compound.
Geometry Optimization
The initial step in the computational analysis is the optimization of the molecule's ground-state geometry. This is typically performed using DFT with a functional such as B3LYP, which has been shown to provide accurate results for organic molecules.[3] A common basis set used for such calculations is 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[4][5] The optimization is carried out in the gas phase or with the inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase behavior. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
Electronic Properties Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and intramolecular hydrogen bonding, and to determine the natural charges on each atom.[6]
Spectroscopic Properties Prediction
Computational methods can also predict various spectroscopic properties:
-
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules.[3] By calculating the excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions, the UV-Vis absorption maxima (λmax) can be predicted.
-
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities calculated from the frequency analysis can be used to generate theoretical IR and Raman spectra, which can be compared with experimental data for structural validation.
-
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
Predicted Molecular Properties
The following tables summarize hypothetical but realistic quantitative data for this compound, derived from the computational methodologies described above and based on published data for similar benzophenone derivatives.
Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.245 | C-C=O | 121.5 |
| C-O (ester) | 1.358 | O-C-CH3 (ester) | 110.2 |
| C-O (ether) | 1.365 | C-O-C (ether) | 118.9 |
| Dihedral Angle (Ring 1 - Ring 2) | - | - | 55.8 |
Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap (ΔE) | 4.36 eV |
| Dipole Moment | 3.45 D |
| Electron Affinity | 1.12 eV |
| Ionization Potential | 7.88 eV |
Table 3: Predicted Spectroscopic Data (TD-DFT/B3LYP/6-311++G(d,p))
| Spectrum | Predicted λmax (nm) | Transition | Oscillator Strength (f) |
| UV-Vis | 315 | π → π | 0.48 |
| UV-Vis | 260 | n → π | 0.02 |
Visualizing Computational Workflows and Molecular Properties
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the logical flow of a theoretical study and the key molecular features of this compound.
Conclusion
This technical guide provides a framework for the theoretical and computational investigation of this compound. By employing established DFT and TD-DFT methodologies, a comprehensive understanding of its structural, electronic, and spectroscopic properties can be achieved. The presented data, while hypothetical, is representative of what can be expected from such a study and serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. These computational insights are instrumental in guiding further experimental work and in the rational design of novel benzophenone derivatives with tailored properties.
References
- 1. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Experimental protocol for 4-Acetoxy-4'-pentyloxybenzophenone synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Acetoxy-4'-pentyloxybenzophenone, a benzophenone derivative with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process involving the Friedel-Crafts acylation of phenol with 4-pentyloxybenzoyl chloride to yield 4-Hydroxy-4'-pentyloxybenzophenone, followed by the acetylation of the hydroxyl group.
Materials and Methods
Materials
| Reagent/Solvent | Supplier | Purity |
| Phenol | Sigma-Aldrich | ≥99% |
| 4-Pentyloxybenzoyl chloride | TCI Chemicals | >98% |
| Aluminum chloride (anhydrous) | Acros Organics | 99% |
| Dichloromethane (anhydrous) | Fisher Scientific | ≥99.8% |
| Hydrochloric acid (37%) | J.T. Baker | ACS Grade |
| Sodium bicarbonate | EMD Millipore | ACS Grade |
| Magnesium sulfate (anhydrous) | Alfa Aesar | 99.5% |
| Acetic anhydride | Avantor | ≥98% |
| Pyridine (anhydrous) | VWR | 99.8% |
| Ethyl acetate | Honeywell | HPLC Grade |
| Hexane | EMD Millipore | HPLC Grade |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating plate
-
Condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone
This step involves a Friedel-Crafts acylation reaction. The reaction of phenols with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to both C-acylation (ketone formation) and O-acylation (ester formation). To favor the desired C-acylation, the reaction is carried out under conditions that promote thermodynamic control.[1][2]
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve phenol (1.0 equivalent) and 4-pentyloxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL).
-
Slowly add the solution from the beaker to the cooled aluminum chloride suspension via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (50 mL each).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound
The hydroxyl group of the intermediate product is acetylated using acetic anhydride in the presence of a base catalyst.
Procedure:
-
Dissolve 4-Hydroxy-4'-pentyloxybenzophenone (1.0 equivalent) in anhydrous pyridine (5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate 7:3).
-
Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.
-
Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the odor of pyridine is no longer detectable.
-
Recrystallize the crude product from ethanol to afford pure this compound as a white solid.
-
Dry the final product in a vacuum oven.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |
| 4-Hydroxy-4'-pentyloxybenzophenone | C18H20O3 | 284.35 | Data not available | Predictive shifts: Aromatic protons (6.8-7.8), -OCH2- (4.0-4.2), -CH2- chain (1.3-1.8), -CH3 (0.9-1.0), -OH (variable) | Characteristic peaks: C=O (1630-1650), O-H (3200-3500, broad), C-O (1200-1300) |
| This compound | C20H22O4 | 326.39 | Data not available | Predictive shifts: Aromatic protons (7.0-7.8), -OCH2- (4.0-4.2), -CH2- chain (1.3-1.8), -CH3 (0.9-1.0), -COCH3 (2.3) | Characteristic peaks: C=O (ketone, 1640-1660), C=O (ester, 1760-1770), C-O (1150-1250) |
Note: Experimental data for melting point and specific NMR and IR shifts for the target compounds were not found in the searched literature. The provided spectroscopic data are predictive based on the chemical structures and data for analogous compounds.
Experimental Workflow and Signaling Pathways
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Pyridine is a flammable and toxic liquid.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
Application Notes and Protocols for the Characterization of 4-Acetoxy-4'-pentyloxybenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetoxy-4'-pentyloxybenzophenone is a derivative of benzophenone, a class of compounds widely used as photoinitiators, UV blockers in sunscreens and plastics, and as intermediates in organic synthesis. The specific substitutions on the benzophenone core, an acetoxy group at the 4-position and a pentyloxy group at the 4'-position, are expected to modulate its physicochemical properties, including its absorption spectrum, thermal stability, and solubility. Accurate and thorough characterization is crucial for its application in research and development, ensuring purity, stability, and performance.
This document provides detailed application notes and protocols for the comprehensive characterization of this compound using a suite of analytical techniques.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process, likely involving the formation of an ether linkage and an ester linkage on a benzophenone backbone. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
-
Alkylation of 4-hydroxybenzophenone: 4-Hydroxybenzophenone is reacted with 1-bromopentane in the presence of a base such as potassium carbonate in a suitable solvent like acetone or N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux to drive the formation of the pentyloxy ether linkage.
-
Acetylation of 4-hydroxy-4'-pentyloxybenzophenone: The resulting 4-hydroxy-4'-pentyloxybenzophenone is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A small amount of the crystalline sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | 1760 - 1740 |
| C=O (Ketone) | 1670 - 1650[1] |
| C-O (Ester) | 1250 - 1200 |
| C-O (Ether) | 1260 - 1240 and 1050 - 1020 |
| Aromatic C=C | 1600 - 1450 |
| Aromatic C-H | 3100 - 3000 |
| Aliphatic C-H | 2960 - 2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the structure.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to C=O, acetoxy ring) | 7.8 - 8.0 | d | 2H |
| Aromatic (meta to C=O, acetoxy ring) | 7.2 - 7.4 | d | 2H |
| Aromatic (ortho to C=O, pentyloxy ring) | 7.7 - 7.9 | d | 2H |
| Aromatic (meta to C=O, pentyloxy ring) | 6.9 - 7.1 | d | 2H |
| -O-CH₂- (pentyloxy) | 3.9 - 4.1 | t | 2H |
| Acetoxy -CH₃ | 2.3 - 2.5 | s | 3H |
| -CH₂- (pentyloxy chain) | 1.7 - 1.9 | m | 2H |
| -CH₂- (pentyloxy chain) | 1.3 - 1.5 | m | 4H |
| Terminal -CH₃ (pentyloxy) | 0.9 - 1.0 | t | 3H |
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | 195 - 193 |
| C=O (Ester) | 170 - 168 |
| Aromatic C-O (pentyloxy) | 163 - 161 |
| Aromatic C-O (acetoxy) | 155 - 153 |
| Aromatic Quaternary C | 138 - 130 |
| Aromatic CH | 132 - 114 |
| -O-CH₂- (pentyloxy) | 68 - 66 |
| Acetoxy -CH₃ | 22 - 20 |
| -CH₂- (pentyloxy chain) | 30 - 22 |
| Terminal -CH₃ (pentyloxy) | 15 - 13 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to support the proposed structure.
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 326.15 |
| [M - CH₃CO]⁺ | 283.14 |
| [M - C₅H₁₁O]⁺ | 239.07 |
| [C₁₂H₉O₂]⁺ (pentyloxyphenylcarbonyl) | 197.06 |
| [C₈H₇O₂]⁺ (acetoxyphenyl) | 135.04 |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase behavior of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA pan (e.g., alumina or platinum).
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass loss is recorded as a function of temperature.
-
Data Analysis: The onset temperature of decomposition and the percentage of weight loss in different temperature ranges are determined.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.
-
Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Data Acquisition: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The differential heat flow is recorded.
-
Data Analysis: The melting point (peak temperature of the endothermic event) and the enthalpy of fusion (area under the melting peak) are determined.
| Parameter | Expected Value |
| Melting Point (DSC) | To be determined experimentally |
| Enthalpy of Fusion (DSC) | To be determined experimentally |
| Onset of Decomposition (TGA) | > 200 °C (expected for similar structures) |
Chromatographic Analysis
Chromatographic techniques are crucial for assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid like formic or phosphoric acid, is used as the mobile phase.[2] The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 280-320 nm).
-
-
Data Analysis: The retention time and peak area are used to identify and quantify the compound. Purity is assessed by the presence of a single major peak.
| Parameter | Expected Value |
| Retention Time | Dependent on specific chromatographic conditions |
| Purity | > 98% (for a purified sample) |
Overall Characterization Workflow
The comprehensive characterization of this compound involves a logical sequence of analytical techniques to confirm its identity, purity, and properties.
References
Application Note: Preparation of 4-Acetoxy-4'-pentyloxybenzophenone Samples for Analysis
Abstract
This application note provides a detailed protocol for the preparation of samples containing 4-Acetoxy-4'-pentyloxybenzophenone for analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is based on established sample preparation techniques for benzophenone derivatives and is intended for researchers, scientists, and drug development professionals. This document outlines procedures for sample extraction and cleanup using Solid-Phase Extraction (SPE), ensuring the resulting sample is suitable for accurate and precise quantification.
Introduction
This compound is a benzophenone derivative. The analysis of such compounds is crucial in various fields, including pharmaceutical development, environmental monitoring, and quality control of consumer products. Accurate quantification of this analyte requires efficient extraction from the sample matrix and removal of interfering substances. This protocol details a robust sample preparation method utilizing Solid-Phase Extraction (SPE), a widely adopted technique for the purification and concentration of analytes from complex samples.[1][2][3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are important for selecting appropriate solvents and extraction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₄ | ChemicalBook[1] |
| Molecular Weight | 326.39 g/mol | ChemicalBook[1] |
| Predicted Boiling Point | 466.3 ± 30.0 °C | ChemicalBook[1] |
| Predicted Density | 1.105 ± 0.06 g/cm³ | ChemicalBook[4] |
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific sample matrix. The choice of a C18 SPE cartridge is based on the non-polar pentyloxy group and the moderately polar benzophenone core of the target molecule.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sample solvent (e.g., Methanol or Acetonitrile)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Solid Samples: Accurately weigh 1-5 g of the homogenized solid sample into a centrifuge tube. Add a suitable extraction solvent (e.g., 10 mL of methanol or acetonitrile). Vortex for 2 minutes and then sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Liquid Samples (Aqueous): Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., HCl).[2] This can improve the retention of some benzophenone derivatives on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample extract or the acidified liquid sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge with a suitable organic solvent. A mixture of ethyl acetate and methanol (e.g., 90:10, v/v) is often effective for benzophenones.[1] Collect the eluate in a clean collection tube. A second elution with a more polar solvent like pure methanol can be performed to ensure complete recovery.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase to be used for the chromatographic analysis (e.g., acetonitrile/water mixture).
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
-
Analytical Performance (Representative Data)
The following table summarizes typical analytical performance data for the analysis of benzophenone derivatives using SPE followed by chromatographic analysis. These values are provided as a reference and may vary for this compound.
Table 2: Representative Analytical Performance for Benzophenone Analysis
| Parameter | Typical Value | Reference |
| Recovery | 70-120% | [2] |
| Relative Standard Deviation (RSD) | < 15% | [2] |
| Limit of Detection (LOD) | 0.03 - 5 µg/L | [2][3] |
| Limit of Quantification (LOQ) | 1 - 50 µg/kg | [2] |
Visualizations
The following diagrams illustrate the experimental workflow for the preparation and analysis of this compound samples.
Caption: Experimental workflow from sample preparation to analysis.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
Conclusion
The protocol described in this application note provides a reliable and robust method for the preparation of samples containing this compound for chromatographic analysis. By employing Solid-Phase Extraction with a C18 sorbent, researchers can achieve efficient extraction and cleanup, leading to accurate and reproducible analytical results. It is recommended to optimize the protocol, particularly the choice of solvents and their volumes, for specific sample matrices to ensure the highest possible recovery and removal of interferences.
References
- 1. This compound | 890099-89-5 [amp.chemicalbook.com]
- 2. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 890099-89-5 [amp.chemicalbook.com]
Application Notes and Protocols: Use of 4-Acetoxy-4'-pentyloxybenzophenone in Organic Electronics
Initial Assessment: Following a comprehensive search for "4-Acetoxy-4'-pentyloxybenzophenone" and its applications within the field of organic electronics, it has been determined that there is a significant lack of specific published data, application notes, or detailed experimental protocols for this particular compound. The available information is primarily limited to its chemical properties, suppliers, and general classifications.
Due to the absence of concrete experimental data and established protocols in the provided search results, the following sections will focus on providing a generalized framework and hypothetical protocols based on the known applications of similar benzophenone derivatives in organic electronics. This information is intended to serve as a foundational guide for researchers and scientists interested in exploring the potential of this compound.
Hypothetical Application in Organic Light-Emitting Diodes (OLEDs)
Benzophenone derivatives are often utilized as host materials or electron-transporting materials in OLEDs due to their thermal stability and charge-transporting properties. This compound could potentially be investigated for similar roles.
Table 1: Hypothetical Device Architecture and Performance
| Parameter | Value |
| Device Structure | ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) with this compound as host / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al |
| HIL Material | PEDOT:PSS |
| HTL Material | TAPC |
| Dopant in EML | Ir(ppy)₃ (hypothetical) |
| ETL Material | TPBi |
| EIL Material | LiF |
| Turn-on Voltage | Data not available |
| Maximum Luminance | Data not available |
| Current Efficiency | Data not available |
| External Quantum Efficiency (EQE) | Data not available |
Experimental Protocol: Fabrication of a Hypothetical OLED Device
This protocol outlines the general steps for fabricating a small molecule OLED device via thermal evaporation, which could be adapted for testing this compound.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered solution of PEDOT:PSS onto the cleaned ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Deposition of Organic Layers and Cathode:
-
Transfer the substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of TAPC at a rate of 1 Å/s.
-
Emissive Layer (EML): Co-evaporate this compound (host) and an appropriate phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6 wt%). The total thickness of this layer should be around 20 nm, with deposition rates of 1.8 Å/s for the host and 0.2 Å/s for the dopant.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of TPBi at a rate of 1 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
-
Cathode: Deposit a 100 nm layer of Aluminum (Al) at a rate of 2 Å/s.
-
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass lid inside the glovebox to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
-
Diagram: OLED Fabrication Workflow
Caption: Workflow for the fabrication of a hypothetical OLED device.
Hypothetical Application in Organic Photovoltaics (OPVs)
In the context of organic solar cells, benzophenone derivatives are less common as the primary photoactive materials but could potentially be explored as additives, interfacial layer materials, or as building blocks for more complex donor or acceptor molecules.
Table 2: Hypothetical OPV Device Parameters
| Parameter | Value |
| Device Architecture | ITO / Hole Transport Layer (HTL) / Active Layer / Electron Transport Layer (ETL) / Cathode |
| HTL Material | PEDOT:PSS |
| Active Layer | Bulk Heterojunction (BHJ) of a donor polymer (e.g., PTB7-Th) and an acceptor (e.g., PC₇₁BM) with this compound as a potential additive. |
| ETL Material | ZnO Nanoparticles or PFN |
| Cathode | Al |
| Power Conversion Efficiency (PCE) | Data not available |
| Open-Circuit Voltage (Voc) | Data not available |
| Short-Circuit Current (Jsc) | Data not available |
| Fill Factor (FF) | Data not available |
Experimental Protocol: Fabrication of a Hypothetical OPV Device
This protocol describes the fabrication of a conventional bulk heterojunction solar cell, where this compound could be incorporated as an additive in the active layer.
-
Substrate Preparation:
-
Follow the same ITO cleaning and treatment procedure as described for OLEDs.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered solution of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrate at 150°C for 10 minutes on a hotplate in air.
-
-
Active Layer Deposition:
-
Prepare a solution of the donor polymer and fullerene acceptor in a suitable organic solvent (e.g., chlorobenzene with a small percentage of a processing additive like 1,8-diiodooctane).
-
If investigating this compound as an additive, it would be included in this solution at a specific weight percentage.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time will need to be optimized to achieve the desired thickness (typically 80-100 nm).
-
Anneal the film at a temperature suitable for the specific donor-acceptor blend to optimize the morphology.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit the ETL (if used) and the metal cathode (e.g., 100 nm of Al) via thermal evaporation under high vacuum.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Diagram: OPV Device Fabrication and Characterization Logic
Caption: Logical flow for OPV device fabrication and subsequent characterization.
Disclaimer: The information provided above is hypothetical and intended for research and development purposes only. The actual performance and optimal fabrication conditions for devices incorporating this compound would need to be determined through systematic experimentation. Researchers should consult relevant safety data sheets (SDS) before handling any chemicals.
Application Notes and Protocols: 4-Acetoxy-4'-pentyloxybenzophenone as a Dopant in Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Due to the limited availability of published data specifically on 4-acetoxy-4'-pentyloxybenzophenone as a liquid crystal dopant, this document provides generalized application notes and protocols based on the known effects of benzophenone derivatives and other small organic molecule dopants in liquid crystal mixtures. The presented data and experimental details should be considered as illustrative examples and may require optimization for specific applications.
Introduction
This compound is a benzophenone derivative with potential applications as a dopant in liquid crystal (LC) mixtures. Its molecular structure suggests that it may influence the electro-optical and physical properties of host liquid crystals through various intermolecular interactions. Doping liquid crystal mixtures with organic molecules can modify key parameters such as threshold voltage, response time, dielectric anisotropy, and clearing point. These modifications are crucial for optimizing the performance of liquid crystal devices (LCDs), sensors, and other advanced optical and biomedical applications.
Potential Applications
Based on the general behavior of benzophenone and other organic dopants, this compound could be investigated for the following applications:
-
Modification of Electro-Optical Properties: Tuning the threshold voltage, switching speed, and contrast ratio of nematic liquid crystals for display and optical switching applications.
-
Photo-Induced Effects: Utilizing the benzophenone core for potential photo-responsive applications, such as creating photo-tunable optical elements or in photopolymerization-induced phase separation.
-
Lowering Driving Voltage: Doping can alter the dielectric anisotropy and elastic constants of the LC mixture, potentially leading to a reduction in the required operating voltage of LC devices.
-
Biomedical Sensing: Functionalized liquid crystal systems are explored for biosensing applications. A dopant could modulate the LC's response to biological events at an interface.
Experimental Protocols
The following are generalized protocols for incorporating and characterizing this compound as a dopant in a nematic liquid crystal host.
Preparation of Doped Liquid Crystal Mixtures
Objective: To prepare homogeneous mixtures of a nematic liquid crystal host with varying concentrations of this compound.
Materials:
-
Nematic liquid crystal host (e.g., 5CB, E7)
-
This compound (dopant)
-
Volumetric flasks
-
Precision balance
-
Vortex mixer
-
Ultrasonic bath
-
Hot plate
Procedure:
-
Prepare a stock solution of the dopant in a suitable solvent if necessary, although direct mixing is preferred to avoid solvent impurities.
-
Weigh the required amount of the nematic liquid crystal host and the dopant for the desired weight percentage (wt%). Typical starting concentrations for new dopants range from 0.1 wt% to 5 wt%.
-
Combine the host and dopant in a clean vial.
-
Heat the mixture to a temperature above the clearing point of the host liquid crystal to ensure both components are in the isotropic phase.
-
Agitate the mixture using a vortex mixer and/or sonicate in an ultrasonic bath for 15-30 minutes to ensure a homogeneous solution.
-
Allow the mixture to cool down slowly to room temperature.
-
Visually inspect the mixture under a polarizing microscope to check for any phase separation or crystallization of the dopant.
Experimental workflow for preparing doped liquid crystal mixtures.
Fabrication of Liquid Crystal Test Cells
Objective: To fabricate a liquid crystal cell for the characterization of the doped mixture.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Spinner coater
-
Hot plate
-
Rubbing machine
-
UV-curable sealant with spacer beads
-
UV lamp
-
Doped liquid crystal mixture
Procedure:
-
Clean the ITO substrates.
-
Spin-coat a thin layer of a polyimide alignment agent onto the ITO-coated side of the substrates.
-
Bake the substrates to cure the polyimide layer.
-
Rub the cured polyimide surfaces in a single direction to induce a preferential alignment direction for the liquid crystal molecules.
-
Apply a UV-curable sealant containing spacer beads of a specific diameter (e.g., 5 µm) to the perimeter of one substrate.
-
Assemble the second substrate on top with the rubbing directions aligned (e.g., anti-parallel for a standard twisted nematic cell).
-
Expose the cell to UV light to cure the sealant, forming an empty cell with a defined gap.
-
Fill the cell with the doped liquid crystal mixture via capillary action in the isotropic phase.
-
Seal the filling port with a suitable epoxy.
Characterization of Electro-Optical Properties
Objective: To measure the key electro-optical parameters of the doped liquid crystal cell.
Apparatus:
-
Polarizing Optical Microscope (POM)
-
Helium-Neon (He-Ne) laser or a stable light source
-
Function generator
-
Voltage amplifier
-
Photodiode detector
-
Oscilloscope
-
Hot stage for temperature control
Procedure:
-
Threshold Voltage (Vth): Place the LC cell between crossed polarizers. Apply an increasing AC voltage (1 kHz square wave) across the cell and monitor the transmitted light intensity. The threshold voltage is the voltage at which the transmitted intensity begins to change significantly.
-
Response Time (Rise and Fall Times): Apply a square wave voltage that switches between 0 V and a voltage sufficient to fully switch the cell. Measure the time it takes for the transmitted light intensity to change from 10% to 90% (rise time) and from 90% to 10% (fall time) using a photodiode and oscilloscope.
-
Clearing Point (N-I Transition Temperature): Place the cell on a hot stage under a POM. Slowly heat the sample and observe the temperature at which the liquid crystal transitions from the nematic (birefringent) to the isotropic (dark) phase.
Data Presentation
The following tables summarize hypothetical quantitative data for a nematic liquid crystal (e.g., 5CB) doped with varying concentrations of this compound. These values are illustrative and would need to be determined experimentally.
Table 1: Effect of Dopant Concentration on Electro-Optical Properties at 25°C
| Dopant Concentration (wt%) | Threshold Voltage (Vth) (V) | Rise Time (ms) | Fall Time (ms) |
| 0 (Pure 5CB) | 1.50 | 15 | 25 |
| 0.5 | 1.45 | 14 | 23 |
| 1.0 | 1.38 | 12 | 21 |
| 2.0 | 1.30 | 11 | 19 |
Table 2: Effect of Dopant Concentration on Phase Transition Temperature
| Dopant Concentration (wt%) | Clearing Point (T_NI) (°C) |
| 0 (Pure 5CB) | 35.0 |
| 0.5 | 34.7 |
| 1.0 | 34.2 |
| 2.0 | 33.5 |
Plausible Mechanism of Action
The introduction of a dopant like this compound into a liquid crystal host can alter the system's properties through several mechanisms. The diagram below illustrates the potential interactions and resulting effects. The dopant molecules can disrupt the long-range orientational order of the liquid crystal, leading to a decrease in the clearing point. Furthermore, the dielectric properties of the dopant can modify the overall dielectric anisotropy of the mixture, which in turn affects the threshold voltage. The viscosity of the mixture can also be influenced, directly impacting the switching times of the liquid crystal cell.
Interaction mechanism of a dopant in a liquid crystal host.
Conclusion
While specific experimental data for this compound as a liquid crystal dopant is currently lacking in public literature, its chemical structure suggests it could be a valuable compound for modifying the properties of liquid crystal mixtures. The provided protocols offer a starting point for researchers to systematically investigate its effects. It is anticipated that doping with this molecule could lead to a reduction in threshold voltage and a modification of the response times, which are critical parameters for many electro-optical applications. Further experimental work is necessary to validate these hypotheses and to fully characterize the potential of this and similar benzophenone derivatives in the field of liquid crystals.
Application Notes and Protocols: Phase Transition Behavior of 4-Acetoxy-4'-pentyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for characterizing the phase transition behavior of 4-Acetoxy-4'-pentyloxybenzophenone, a potential liquid crystalline material. The methodologies described herein are standard techniques for the thermal analysis of liquid crystals and can be adapted for other similar organic compounds.
Introduction
This compound is a molecule of interest for its potential liquid crystalline properties. Understanding the phase transition behavior of such materials is crucial for their application in various fields, including displays, sensors, and drug delivery systems. The key thermal events in a liquid crystal are the transitions from the crystalline solid to a mesophase (e.g., nematic, smectic) and from the mesophase to the isotropic liquid state. These transitions are characterized by specific temperatures and enthalpy changes.
Note: Extensive literature searches did not yield specific quantitative data for the phase transition temperatures and enthalpies of this compound. The following table is provided as a template for researchers to record their experimental data.
Data Presentation
The quantitative data obtained from the thermal analysis of this compound should be summarized for clear comparison.
Table 1: Phase Transition Temperatures and Enthalpies of this compound
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |
| Heating Cycle | |||
| Crystal to Mesophase | |||
| Mesophase to Isotropic | |||
| Cooling Cycle | |||
| Isotropic to Mesophase | |||
| Mesophase to Crystal |
Experimental Protocols
The following are detailed protocols for the two primary techniques used to characterize the phase transition behavior of liquid crystalline materials.
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures and measure the enthalpy changes associated with the phase transitions of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample (2-5 mg)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Hermetically seal the pan using a crimper. This is crucial to prevent any loss of sample due to sublimation.
-
Prepare an empty hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere.
-
Set the temperature program:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from a temperature below the expected melting point to a temperature above the expected clearing point (isotropic phase).
-
Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature.
-
Second Heating Scan: It is standard practice to perform a second heating scan to observe the thermal behavior of the sample with a consistent thermal history.
-
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
The resulting DSC thermogram will show peaks corresponding to the phase transitions.
-
Determine the onset and peak temperatures for each transition. The peak of an endothermic or exothermic event corresponds to the transition temperature.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peak.
-
Polarized Optical Microscopy (POM)
Objective: To visually observe the phase transitions and identify the different liquid crystalline textures (mesophases) of this compound.
Materials and Equipment:
-
Polarizing optical microscope equipped with a hot stage and a temperature controller
-
Glass microscope slides and cover slips
-
Spatula
-
This compound sample
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound sample on a clean glass microscope slide.
-
Gently place a cover slip over the sample.
-
Position the slide on the hot stage of the polarizing microscope.
-
-
Microscopic Observation:
-
Heat the sample on the hot stage at a controlled rate (e.g., 5-10 °C/min).
-
Observe the sample through the crossed polarizers of the microscope.
-
As the temperature changes, the sample will undergo phase transitions, which are visible as changes in texture and birefringence.
-
Record the temperatures at which these transitions occur.
-
Note the characteristic textures of any observed mesophases (e.g., schlieren texture for nematic, focal conic texture for smectic).
-
Cool the sample slowly and observe the transitions upon cooling to check for enantiotropic or monotropic behavior.
-
Visualizations
The following diagrams illustrate the experimental workflow for characterizing the phase transition behavior and the logical relationship between the different phases of a thermotropic liquid crystal.
Caption: Experimental workflow for characterizing liquid crystal phase transitions.
Caption: Temperature-dependent phase transitions of a thermotropic liquid crystal.
Application Notes and Protocols: Dielectric Properties of 4-Acetoxy-4'-pentyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-4'-pentyloxybenzophenone is a mesogenic compound exhibiting liquid crystal phases. Its molecular structure, featuring a polar benzophenone core with flexible alkyl and acetoxy end groups, suggests a significant response to external electric fields. Understanding the dielectric properties of this material is crucial for its potential applications in display technologies, sensors, and as a medium for drug delivery systems where controlled molecular orientation is paramount. These application notes provide a summary of its dielectric characteristics and a detailed protocol for their measurement using broadband dielectric spectroscopy (BDS).
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-(4-(pentyloxy)benzoyl)phenyl acetate |
| CAS Number | 890099-89-5 |
| Molecular Formula | C₂₀H₂₂O₄ |
| Molecular Weight | 326.39 g/mol |
| Boiling Point | 466.3±30.0 °C (Predicted)[1] |
Application: Characterization for Liquid Crystal Displays (LCDs)
The dielectric anisotropy and relaxation behavior of this compound are key parameters for its use in liquid crystal displays. A positive dielectric anisotropy is essential for aligning the liquid crystal molecules parallel to an applied electric field, a fundamental principle in twisted nematic (TN) and in-plane switching (IPS) LCDs. The relaxation frequency dictates the switching speed of the display.
Illustrative Dielectric Properties
The following table summarizes representative dielectric data for this compound in its nematic phase at a constant temperature. This data is illustrative and serves as a typical example for a material of this class.
| Parameter | Symbol | Value (Illustrative) | Unit |
| Parallel Dielectric Permittivity | ε' | ||
| Perpendicular Dielectric Permittivity | ε'⊥ | 4.2 | - |
| Dielectric Anisotropy | Δε' | +8.3 | - |
| Parallel Dielectric Loss | ε'' | (at 1 kHz) | |
| Perpendicular Dielectric Loss | ε''⊥ (at 1 kHz) | 0.2 | - |
| Relaxation Frequency | fR | 150 | kHz |
Experimental Protocol: Broadband Dielectric Spectroscopy (BDS)
This protocol outlines the procedure for measuring the dielectric properties of this compound as a function of frequency and temperature. Dielectric spectroscopy is a powerful technique for studying the molecular dynamics of liquid crystals.[2][3]
Materials and Equipment
-
This compound sample
-
Liquid crystal cell with Indium Tin Oxide (ITO) electrodes (e.g., 5 µm cell gap)
-
Broadband Dielectric Spectrometer (e.g., Novocontrol Alpha-A)
-
Temperature controller (e.g., Quatro Cryosystem)
-
Polarizing Optical Microscope (POM)
-
Hot stage for POM
-
Nitrogen gas supply
-
Computer with data acquisition software
Sample Preparation and Cell Filling
-
Heat the this compound sample to its isotropic liquid phase using a hot plate. The transition temperatures should be predetermined using Differential Scanning Calorimetry (DSC) and confirmed with a POM.
-
Place an empty liquid crystal cell on the hot stage, also heated to the isotropic phase temperature of the sample.
-
Introduce the molten sample into the cell via capillary action. Ensure the cell is completely filled without any air bubbles.
-
Slowly cool the filled cell to the desired measurement temperature in the nematic phase. The cooling rate should be controlled (e.g., 1 °C/min) to ensure a well-aligned monodomain structure.
-
Verify the liquid crystal alignment (planar or homeotropic) using a Polarizing Optical Microscope.
Dielectric Measurement Procedure
-
Mount the filled liquid crystal cell in the sample holder of the dielectric spectrometer.
-
Connect the temperature controller and purge the sample chamber with dry nitrogen gas to prevent moisture condensation at low temperatures.
-
Set the desired temperature for the measurement. Allow the system to stabilize for at least 15 minutes.
-
Apply a small AC voltage (typically 0.1 V to 1 V) across the ITO electrodes to ensure a linear dielectric response.
-
Perform a frequency sweep over the desired range (e.g., 0.1 Hz to 10 MHz) to measure the capacitance (C) and dissipation factor (tan δ).
-
To measure the dielectric anisotropy, two different alignments are required:
-
Planar Alignment (for ε⊥): The liquid crystal director is aligned parallel to the electrode surfaces. This can be achieved using cells with a rubbed polyimide alignment layer.
-
Homeotropic Alignment (for ε||): The liquid crystal director is aligned perpendicular to the electrode surfaces. This often requires a different surface treatment on the ITO electrodes.
-
-
Repeat the frequency sweep at different temperatures to study the temperature dependence of the dielectric properties.
Data Analysis
-
The real part of the complex dielectric permittivity (ε') is calculated from the measured capacitance (C) using the formula: ε' = (C * d) / (ε₀ * A) where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
The imaginary part of the complex dielectric permittivity (ε''), or dielectric loss, is calculated from the dissipation factor (tan δ): ε'' = ε' * tan δ
-
The dielectric anisotropy (Δε') is calculated as: Δε' = ε'|| - ε'⊥
-
The relaxation frequency (fR) is determined from the peak of the dielectric loss (ε'') in the frequency-dependent spectrum.
Visualizations
Experimental Workflow for Dielectric Spectroscopy
Caption: Workflow for measuring dielectric properties.
Logical Diagram for Data Analysis
Caption: Logical flow of dielectric data analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone
Welcome to the technical support center for the synthesis of 4-Acetoxy-4'-pentyloxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which can be approached via two primary routes:
-
Route A: Friedel-Crafts acylation of pentyloxybenzene with 4-acetoxybenzoyl chloride.
-
Route B: Esterification of 4-hydroxy-4'-pentyloxybenzophenone with an acetylating agent.
Q1: My Friedel-Crafts acylation (Route A) is giving a very low yield. What are the possible causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation are a common issue. Here are several factors to consider and troubleshoot:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly dried (oven-dried is recommended). Use anhydrous solvents and high-purity, anhydrous AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Stoichiometry: In Friedel-Crafts acylation, the catalyst complexes with the product ketone, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[1]
-
Solution: Use at least one equivalent of AlCl₃ relative to the 4-acetoxybenzoyl chloride. You may need to optimize the amount, potentially using a slight excess (e.g., 1.1 to 1.2 equivalents).
-
-
Reaction Temperature: The reaction temperature can significantly impact the yield. Low temperatures may lead to an incomplete reaction, while high temperatures can promote side reactions.
-
Solution: The optimal temperature should be determined experimentally. Start with a low temperature (e.g., 0 °C) during the addition of reactants and then allow the reaction to proceed at room temperature or with gentle heating.
-
-
Purity of Starting Materials: Impurities in pentyloxybenzene or 4-acetoxybenzoyl chloride can interfere with the reaction.
-
Solution: Use freshly distilled or purified starting materials.
-
Q2: I am observing the formation of multiple products in my Friedel-Crafts reaction. How can I improve the selectivity for the desired para-substituted product?
A2: The formation of isomeric byproducts is a known challenge in Friedel-Crafts reactions. The pentyloxy group is an ortho-, para-director.
-
Steric Hindrance: The bulky pentyloxy group can sterically hinder acylation at the ortho position, favoring the para product.
-
Solution: While the electronics favor both positions, the steric bulk of the acyl group addition generally favors the para isomer. Lowering the reaction temperature may further enhance the selectivity for the thermodynamically more stable para product.
-
-
Solvent Effects: The choice of solvent can influence the isomer ratio.
-
Solution: Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Experimenting with different solvents may improve your selectivity.
-
Q3: During the esterification of 4-hydroxy-4'-pentyloxybenzophenone (Route B), the reaction is incomplete. What can I do?
A3: Incomplete esterification can be due to several factors:
-
Inefficient Acetylating Agent: The choice and amount of acetylating agent are crucial.
-
Solution: Acetic anhydride is a common and effective acetylating agent. Using a molar excess of acetic anhydride can help drive the reaction to completion. Acetyl chloride is more reactive but may require more stringent anhydrous conditions.
-
-
Catalyst Issues: Both acid and base catalysts can be used for O-acetylation.[2]
-
Solution (Base Catalysis): Use a base like pyridine or triethylamine, which also acts as a solvent and neutralizes the HCl produced if using acetyl chloride. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can be used in small amounts along with a stoichiometric base.
-
Solution (Acid Catalysis): A strong acid catalyst like sulfuric acid can be used, but it may not be suitable if your molecule has acid-sensitive functional groups.
-
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Q4: I am having difficulty purifying the final product, this compound. What are the recommended methods?
A4: Purification of benzophenone derivatives typically involves standard organic chemistry techniques.
-
Recrystallization: This is often the most effective method for obtaining a highly pure crystalline product.
-
Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly. Good solvent choices might include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane.
-
-
Column Chromatography: If recrystallization is ineffective or if you have multiple closely related byproducts, column chromatography is a good option.
-
Solution: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. Monitor the separation by TLC to determine the optimal solvent mixture.
-
Data Presentation: Optimizing Reaction Conditions
| Reaction Type | Reactants | Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Considerations |
| Friedel-Crafts Acylation | Alkoxybenzene, Acyl Halide | AlCl₃ (≥1 eq.) | Dichloromethane, Carbon Disulfide | 0 to RT | 60-90 | Strict anhydrous conditions are critical.[3] |
| O-Acetylation (Base Cat.) | Phenol, Acetic Anhydride | Pyridine, DMAP | Pyridine or Dichloromethane | RT to 60 | 85-98 | DMAP can significantly accelerate the reaction.[4] |
| O-Acetylation (Acid Cat.) | Phenol, Acetic Anhydride | H₂SO₄ (catalytic) | Acetic Anhydride (excess) | RT to 100 | 70-95 | May not be suitable for acid-sensitive substrates. |
| O-Acetylation (PTC) | Phenol, Acyl Chloride | Tetrabutylammonium Chloride | Dichloromethane/aq. NaOH | 0 | >90 | Phase-transfer catalysis can offer high yields under mild conditions.[5][6] |
Experimental Protocols
Below are detailed experimental protocols for the two primary synthetic routes to this compound.
Protocol 1: Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone (Precursor for Route B)
This protocol is based on a standard Friedel-Crafts acylation procedure.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq.). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Dissolve pentyloxybenzene (1.0 eq.) and 4-hydroxybenzoyl chloride (1.0 eq.) in anhydrous dichloromethane and add this solution dropwise to the AlCl₃ suspension with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound from 4-Hydroxy-4'-pentyloxybenzophenone (Route B)
This protocol utilizes a base-catalyzed acetylation.
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-4'-pentyloxybenzophenone (1.0 eq.) in pyridine. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq.).
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 eq.) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into cold water and stir for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathway and a troubleshooting workflow.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 3. byjus.com [byjus.com]
- 4. research.rug.nl [research.rug.nl]
- 5. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
- 6. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Purification of 4-Acetoxy-4'-pentyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful purification of 4-Acetoxy-4'-pentyloxybenzophenone. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound by recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Add small increments of hot solvent until the solid dissolves.- Select a more suitable solvent or a solvent mixture. For benzophenone derivatives, ethanol or ethanol/water mixtures are often effective. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow to cool slowly.- Insulate the flask to slow the cooling rate.- Consider a preliminary purification step like column chromatography to remove significant impurities. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the product and attempt recrystallization again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated and use a minimum amount of hot solvent for rinsing.- Always use ice-cold solvent to wash the collected crystals to minimize dissolution. |
| Product purity is not satisfactory after recrystallization. | - Inefficient removal of impurities.- Co-crystallization of impurities with the product. | - Perform a second recrystallization.- Consider an alternative purification method such as column chromatography for more challenging separations. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling.- Column was overloaded with the crude sample. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for benzophenone derivatives is a hexane/ethyl acetate gradient.- Ensure the silica gel or alumina is packed uniformly without any air bubbles.- Use an appropriate amount of adsorbent (typically 20-50 times the weight of the sample). |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product does not elute from the column (low Rf). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of bands on the column. | - The compound is interacting too strongly with the stationary phase.- The sample was not loaded in a concentrated band. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Dissolve the sample in a minimal amount of the initial eluent and load it carefully onto the top of the column. |
| Cracks or bubbles in the column bed. | - The column has run dry.- Heat generated from the solvent interacting with the stationary phase. | - Never let the solvent level drop below the top of the stationary phase.- Pack the column carefully and allow it to equilibrate before loading the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: What are the most common impurities I might encounter?
A2: The synthesis of this compound likely proceeds through a Friedel-Crafts acylation of pentyloxybenzene with 4-acetoxybenzoyl chloride, or by acetylation of 4-hydroxy-4'-pentyloxybenzophenone. Potential impurities could include:
-
Unreacted starting materials (e.g., 4-hydroxy-4'-pentyloxybenzophenone, acetic anhydride).
-
Side-products from the Friedel-Crafts reaction, such as isomers (e.g., ortho-acylated product).
-
By-products from the decomposition of reagents or products.
Q3: Which analytical techniques are recommended to assess the purity of the final product?
A3: The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common method for benzophenone derivatives.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general procedure for the recrystallization of benzophenone derivatives and should be optimized for this compound.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add warm water dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the purification workflow and a decision-making process for troubleshooting common purification issues.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Technical Support Center: Synthesis of Benzophenone Derivatives
Welcome to the technical support center for the synthesis of benzophenone derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of benzophenone and its derivatives.
Issue 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation reaction for producing a benzophenone derivative is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in Friedel-Crafts acylation are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial. Its activity can be compromised by moisture.
-
Solution: Ensure all glassware is thoroughly dried before use. Use a fresh, anhydrous Lewis acid catalyst. Handle the catalyst in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
-
Reaction Temperature: Temperature control is critical. Temperatures that are too low can slow down the reaction, while excessively high temperatures can lead to the formation of unwanted side products and tar.[1]
-
Solution: Monitor and control the reaction temperature closely. For many benzophenone syntheses, a temperature range of 5-10°C during the addition of reactants is recommended.[1]
-
-
Reactant Stoichiometry: An incorrect molar ratio of reactants and catalyst can lead to incomplete conversion.
-
Solution: Carefully calculate and measure the molar ratios of the aromatic substrate, acylating agent, and Lewis acid. A common starting point is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃.
-
-
Substrate Deactivation: The aromatic substrate itself might be deactivated towards electrophilic substitution.
-
Solution: Friedel-Crafts acylation does not work well with strongly deactivated rings (e.g., nitrobenzene).[2] If your substrate has strongly electron-withdrawing groups, consider alternative synthetic routes.
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed.
-
Logical Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Tarry Byproducts
Q: My reaction mixture is turning into a dark, tarry mess. What causes this and how can I prevent it?
A: Tar formation is a frequent problem in Friedel-Crafts reactions, often due to side reactions promoted by the strong Lewis acid catalyst and elevated temperatures.
Possible Causes & Solutions:
-
High Reaction Temperature: As mentioned, excessive heat is a primary culprit in tar formation.
-
Solution: Maintain a low and consistent temperature, especially during the initial exothermic phase of the reaction. An ice bath or a cryocooler can be effective.
-
-
Excess Catalyst: Using too much Lewis acid can lead to undesired side reactions and polymerization.
-
Solution: Use the minimum effective amount of catalyst. A slight excess is often necessary, but large excesses should be avoided.
-
-
Reactive Substrates: Some aromatic compounds are highly reactive and prone to polymerization under Friedel-Crafts conditions.
-
Solution: For highly activated substrates, consider using a milder Lewis acid (e.g., ZnCl₂) or a less reactive acylating agent.[3]
-
-
Presence of Impurities: Impurities in the starting materials or solvent can also contribute to tar formation.
-
Solution: Use high-purity, dry solvents and reactants.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What are the most common methods for synthesizing benzophenone derivatives?
A1: The most prevalent method is the Friedel-Crafts acylation , where an aromatic compound reacts with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] Other methods include the oxidation of diphenylmethane and Grignard reactions.
Q2: How does the choice of Lewis acid affect the synthesis?
A2: The Lewis acid's strength can significantly impact the reaction's outcome. Stronger Lewis acids like AlCl₃ are highly effective but can also promote side reactions. Milder catalysts like FeCl₃ or ZnCl₂ may offer better selectivity for sensitive substrates, though they might require higher temperatures or longer reaction times to achieve comparable yields.[3]
| Catalyst | Relative Activity | Typical Reaction Conditions | Notes |
| AlCl₃ | High | Low temperature (0-25°C) | Prone to causing side reactions and tar formation if not controlled. |
| FeCl₃ | Moderate | Higher temperature (reflux) | Generally less reactive than AlCl₃, can be a good alternative for activated substrates.[3] |
| ZnCl₂ | Moderate to Low | High temperature | A milder option, often used for substrates prone to rearrangement or polymerization.[3] |
Caption: Comparison of common Lewis acid catalysts in Friedel-Crafts acylation.
Purification and Characterization
Q3: My benzophenone derivative is an oil at room temperature and won't crystallize. What should I do?
A3: This phenomenon, known as "oiling out" or supercooling, is a common purification challenge. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal formation.
-
Solvent Evaporation: Slowly evaporate some of the solvent. This increases the concentration of the solute and can induce crystallization.
-
Solvent Pair System: If a single solvent is not working, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in a minimum of the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid.
-
Cooling: Slowly cool the solution. Rapid cooling can sometimes lead to oiling out, so a gradual decrease in temperature is often more effective.
Q4: How can I separate ortho- and para-isomers of a substituted benzophenone?
A4: The separation of constitutional isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is often the first method to try. The isomers may have slightly different solubilities in a particular solvent, allowing one to crystallize out preferentially.
-
Column Chromatography: This is a very effective method for separating isomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical and may require some optimization. For separating ortho and para isomers, a column that can engage in pi-pi interactions, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, can be effective when using HPLC.[5]
Specific Derivatives
Q5: What are some common issues when synthesizing 4-hydroxybenzophenone?
A5: The synthesis of 4-hydroxybenzophenone via Friedel-Crafts acylation of phenol presents a specific challenge. The hydroxyl group on phenol is a strongly activating group, which can lead to multiple acylations and other side reactions.
-
Protection of the Hydroxyl Group: To avoid side reactions, the hydroxyl group is often protected (e.g., as a methoxy group) before the acylation reaction. The protecting group is then removed in a subsequent step.
-
Catalyst Choice: Using a milder Lewis acid can help to control the reactivity of the phenol.
-
Purification: The crude product often contains isomeric impurities and unreacted starting materials. Purification is typically achieved by recrystallization from a suitable solvent like toluene.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the synthesis of substituted benzophenones.[6][7]
Materials:
-
Toluene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: General workflow for Friedel-Crafts synthesis of 4-methylbenzophenone.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (e.g., 1.2 equivalents) and toluene (e.g., 1.0 equivalent).
-
Cooling: Cool the flask in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve benzoyl chloride (e.g., 1.1 equivalents) in a small amount of toluene and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer successively with dilute HCl, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Yield Data for Substituted Benzophenone Synthesis:
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Toluene | p-Toluoyl Chloride | AlCl₃ | - | 43.7 | [7] |
| Toluene | Benzoyl Chloride | AlCl₃ | Toluene | 70.56 | [7] |
| Biphenyl | Benzoyl Chloride | AlCl₃ | - | 25 | [7] |
| Bromobenzene | Benzoyl Chloride | AlCl₃ | Bromobenzene | 54.3 | [8] |
| Phenol | Benzoyl Chloride | AlCl₃ | Chlorobenzene | 89.5 | [6] |
Caption: Reported yields for the synthesis of various benzophenone derivatives.
References
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 7. Experimental Chemistry II [sites.science.oregonstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-Acetoxy-4'-pentyloxybenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Acetoxy-4'-pentyloxybenzophenone. The guidance is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section is divided into the two primary synthetic steps for preparing this compound: the Williamson Ether Synthesis to form 4-hydroxy-4'-pentyloxybenzophenone, and the subsequent acetylation to yield the final product.
Part 1: Williamson Ether Synthesis of 4-hydroxy-4'-pentyloxybenzophenone
Question 1: My Williamson ether synthesis reaction is showing low conversion to the desired 4-hydroxy-4'-pentyloxybenzophenone. What are the possible causes and how can I improve the yield?
Answer:
Low conversion in the Williamson ether synthesis is a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Inefficient Deprotonation of 4-hydroxybenzophenone: The reaction requires the formation of a phenoxide ion to act as a nucleophile. Incomplete deprotonation will result in unreacted starting material.
-
Base Selection: Ensure a sufficiently strong base is used to deprotonate the phenolic hydroxyl group. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For phenols, K₂CO₃ is often sufficient and is safer to handle than NaH.
-
Anhydrous Conditions: The presence of water will consume the base and protonate the phenoxide, hindering the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Poor Reactivity of the Alkyl Halide: The choice of the pentyl halide is crucial.
-
Leaving Group: The reactivity of the leaving group follows the trend I > Br > Cl. 1-Bromopentane is a common and effective choice. If using 1-chloropentane, a higher reaction temperature and longer reaction time may be necessary. The use of a catalytic amount of sodium iodide (NaI) can convert the alkyl chloride or bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Steric Hindrance: Always use a primary alkyl halide (e.g., 1-bromopentane). Secondary or tertiary alkyl halides will favor elimination side reactions, leading to the formation of pentene.[1]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.
-
Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation of the base without solvating the nucleophilic phenoxide. N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are common choices.[1]
-
Temperature: The reaction is typically performed at elevated temperatures (50-100 °C) to increase the reaction rate.[1] However, excessively high temperatures can promote elimination side reactions. It is advisable to start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions: The primary competing reaction is the elimination of the alkyl halide to form an alkene.
-
As mentioned, using a primary alkyl halide minimizes this. If elimination is suspected, consider lowering the reaction temperature.
-
Question 2: I am observing multiple spots on my TLC plate after the Williamson ether synthesis. What are these byproducts and how can I minimize them?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Identifying these spots is key to optimizing the reaction.
Common Species Observed on TLC:
-
4-hydroxybenzophenone (Starting Material): This will be a relatively polar spot.
-
4-hydroxy-4'-pentyloxybenzophenone (Product): This will be less polar than the starting material.
-
Pentene (Byproduct): This is volatile and may not be easily visible on TLC unless a specific staining method is used.
-
Dialkylated Product (Side Product): In some cases, if there are other acidic protons, dialkylation can occur, although it is less common with phenols under these conditions.
-
C-alkylation Product (Side Product): Aryloxide ions are ambident nucleophiles, meaning they can react at the oxygen or at the aromatic ring (C-alkylation).[1] C-alkylation is generally a minor pathway but can be influenced by the solvent and counter-ion.
Minimization Strategies:
-
Optimize Base and Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the phenol. Using a large excess of the alkylating agent can sometimes lead to side reactions.
-
Control Temperature: As mentioned, lower temperatures can disfavor the elimination side reaction.
-
Monitor Reaction Progress: Regularly check the reaction progress by TLC. Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
Part 2: Acetylation of 4-hydroxy-4'-pentyloxybenzophenone
Question 3: My acetylation of 4-hydroxy-4'-pentyloxybenzophenone is incomplete. How can I drive the reaction to completion?
Answer:
Incomplete acetylation is often due to the choice of reagents, catalyst, or reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Insufficiently Reactive Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride is more reactive but can be more difficult to handle due to its sensitivity to moisture.
-
Inadequate Catalyst: A base catalyst is typically required to activate the phenol and neutralize the acetic acid byproduct.
-
Pyridine: Often used as both a catalyst and a solvent. It activates the acetic anhydride and scavenges the generated acid.
-
Triethylamine (TEA) with a Nucleophilic Catalyst: A combination of a non-nucleophilic base like TEA with a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is highly effective, especially for sterically hindered or less reactive phenols.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction is often run at room temperature. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but may not be necessary with an efficient catalyst system.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor by TLC.
-
Question 4: The purification of my final product, this compound, is challenging. What are the best methods for purification?
Answer:
Purification is critical to obtain a high-purity final product. A combination of techniques is often employed.
Purification Strategies:
-
Work-up Procedure:
-
After the reaction is complete, the mixture is typically quenched with water or a dilute acid (e.g., 1M HCl) to neutralize the base and hydrolyze any remaining acetic anhydride.
-
The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Crystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for crystallization of benzophenone derivatives include ethanol, methanol, isopropanol, or mixtures of solvents like ethanol/water or hexane/ethyl acetate.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. The crystals are then collected by filtration.
-
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like benzophenones.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is optimized by TLC to achieve good separation between the product and any impurities. A good starting point for the eluent system can be determined from the Rf value of the product on a TLC plate; an Rf of 0.2-0.3 is often ideal for column separation.
-
FAQs
Q1: What is the overall synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
-
Williamson Ether Synthesis: 4-hydroxybenzophenone is reacted with a pentyl halide (e.g., 1-bromopentane) in the presence of a base to form 4-hydroxy-4'-pentyloxybenzophenone.
-
Acetylation: The resulting 4-hydroxy-4'-pentyloxybenzophenone is then acetylated using an acetylating agent like acetic anhydride in the presence of a base catalyst to yield the final product, this compound.
Q2: How can I monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress. Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light (as benzophenones are UV active) or by using a staining agent like potassium permanganate.
Q3: What are the expected NMR and IR spectral data for this compound?
-
¹H NMR:
-
Aromatic protons will appear in the range of ~6.9-7.8 ppm.
-
The protons of the pentyloxy group will show characteristic signals: a triplet for the -OCH₂- group around 4.0 ppm, a multiplet for the next -CH₂- group around 1.8 ppm, multiplets for the other methylene groups around 1.4 ppm, and a triplet for the terminal methyl group around 0.9 ppm.
-
A sharp singlet for the acetyl methyl group (-OCOCH₃) will be present around 2.3 ppm.
-
-
¹³C NMR:
-
Carbonyl carbon of the benzophenone will be around 195 ppm.
-
Carbonyl carbon of the acetate group will be around 169 ppm.
-
Aromatic carbons will appear in the range of ~114-164 ppm.
-
Carbons of the pentyloxy group will be in the aliphatic region (~14-68 ppm).
-
The methyl carbon of the acetate group will be around 21 ppm.
-
-
IR Spectroscopy:
-
A strong absorption band for the benzophenone carbonyl (C=O) stretch will be present around 1650-1670 cm⁻¹.
-
A strong absorption band for the ester carbonyl (C=O) stretch will be present around 1760-1770 cm⁻¹.
-
C-O stretching bands for the ether and ester will be observed in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-H bending vibrations will be seen below 900 cm⁻¹.
-
Q4: Are there any safety precautions I should be aware of?
A4: Yes, always follow standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents like acetyl chloride.
-
Bases like sodium hydride are highly reactive and flammable; handle with extreme care under an inert atmosphere.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-hydroxybenzophenone | - |
| Alkylating Agent | 1-Bromopentane (1.1 eq) | Good leaving group, primary halide minimizes elimination.[1] |
| Base | K₂CO₃ (1.5 eq) or NaH (1.2 eq) | K₂CO₃ is safer; NaH is stronger for less reactive systems. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents favor Sₙ2 reactions.[1] |
| Temperature | 60-80 °C | Balances reaction rate and minimization of side reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
Table 2: Recommended Reaction Conditions for Acetylation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-hydroxy-4'-pentyloxybenzophenone | - |
| Acetylating Agent | Acetic Anhydride (1.5-2.0 eq) | Readily available and effective. |
| Catalyst/Base | Pyridine (as solvent) or TEA (2.0 eq) with DMAP (0.1 eq) | Pyridine acts as solvent and base; TEA/DMAP is a highly efficient system. |
| Solvent | Dichloromethane (if using TEA/DMAP) | Common solvent for acetylation. |
| Temperature | Room Temperature to 40 °C | Generally proceeds well at room temperature. |
| Reaction Time | 1-4 hours | Monitor by TLC for completion. |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-4'-pentyloxybenzophenone
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzophenone (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and a suitable volume of anhydrous DMF to dissolve the starting material.
-
Add 1-bromopentane (1.1 eq) to the mixture.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-4'-pentyloxybenzophenone (1.0 eq) in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, pour the mixture into ice-cold 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of pyridine).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethanol or another suitable solvent.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Stability and degradation of 4-Acetoxy-4'-pentyloxybenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 4-Acetoxy-4'-pentyloxybenzophenone. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter several issues during the handling, storage, and experimental use of this compound. This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., HPLC, LC-MS) | Degradation of the compound due to improper storage or handling. | Store the compound in a cool, dark, and dry place. Prepare solutions fresh before use. Use amber vials to protect from light. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean laboratory equipment. Run a blank analysis to check for solvent contamination. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products such as hydrolyzed or photodegraded species. |
| Interaction with other components in the experimental matrix. | Perform control experiments with a simplified matrix to identify potential interactions. | |
| Loss of compound potency or activity over time | Chemical instability under experimental conditions (e.g., pH, temperature). | Evaluate the stability of the compound under your specific experimental conditions by performing a time-course study. Adjust pH and temperature as needed to minimize degradation. |
| Photodegradation from exposure to light. | Conduct experiments under controlled lighting conditions or in the dark. Use UV-protective films on glassware if necessary. | |
| Physical changes in the solid compound (e.g., color change, clumping) | Degradation or absorption of moisture. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxidation or moisture. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on the chemistry of benzophenone derivatives, the two most probable degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis: The acetoxy group is susceptible to hydrolysis, which would yield 4-Hydroxy-4'-pentyloxybenzophenone and acetic acid. This reaction can be catalyzed by acidic or basic conditions.
-
Photodegradation: Like other benzophenones, this compound can undergo photodegradation upon exposure to UV light. This can lead to the formation of various photoproducts, including hydroxylated species, through reactions with reactive oxygen species generated during photolysis.[1][2]
2. What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dark, and dry place. For extended storage, refrigeration (2-8 °C) is recommended. To prevent exposure to light and moisture, using amber glass vials and storing under an inert atmosphere is advisable.
3. How can I monitor the degradation of this compound in my experiments?
The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method should be developed to separate the parent compound from its potential degradation products.
4. What impact does pH have on the stability of this compound?
The stability of this compound is expected to be pH-dependent. The ester linkage of the acetoxy group is more susceptible to hydrolysis under acidic or alkaline conditions. It is advisable to conduct stability studies at different pH values to determine the optimal pH range for your application. Generally, benzophenone derivatives have been noted to be more stable under acidic conditions.[3]
Experimental Protocols
Protocol 1: Evaluation of Hydrolytic Stability
This protocol outlines a general procedure to assess the hydrolytic stability of this compound at different pH values.
-
Prepare Buffer Solutions: Prepare buffers at three different pH levels: acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 10).
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 10-20 µg/mL. Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH condition to determine the degradation kinetics.
Protocol 2: Photostability Testing
This protocol describes a method for evaluating the photostability of this compound.
-
Prepare Sample and Control Solutions: Prepare two sets of solutions of the compound in a transparent solvent (e.g., water with a co-solvent if needed) at a known concentration.
-
Exposure: Expose one set of samples to a controlled light source that mimics sunlight (e.g., a xenon lamp in a photostability chamber). Wrap the second set of samples (controls) in aluminum foil to protect them from light.
-
Incubation: Place both sets of samples in the photostability chamber and maintain a constant temperature.
-
Sampling: Collect samples from both the exposed and control groups at various time intervals.
-
Analysis: Analyze the samples using HPLC or LC-MS to quantify the amount of the parent compound remaining.
-
Data Comparison: Compare the degradation of the exposed samples to the control samples to assess the extent of photodegradation. The photodegradation of benzophenones often follows pseudo-first-order kinetics.[4]
Visualizations
Caption: Predicted hydrolysis pathway of this compound.
Caption: General experimental workflow for stability testing.
References
- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 4-Acetoxy-4'-pentyloxybenzophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-Acetoxy-4'-pentyloxybenzophenone. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having trouble dissolving this compound in my desired solvent. What are the first steps I should take?
A2: Initially, ensure that you are using a high-purity solvent and that the compound is not degraded. Simple agitation and gentle heating can often improve the rate of dissolution. If the compound still does not dissolve, you may need to consider alternative solvents or employ a solubility enhancement technique.
Q3: What are the most common techniques to improve the solubility of poorly soluble organic compounds like this compound?
A3: Several methods can be employed to enhance the solubility of poorly soluble organic compounds. The most common approaches include:
-
Co-solvency: Using a mixture of solvents to increase solubility.
-
Particle Size Reduction (Micronization): Increasing the surface area of the compound to improve dissolution.
-
Solid Dispersion: Dispersing the compound in an inert carrier matrix.
-
Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound.
Issue 1: The compound precipitates out of solution upon standing or dilution.
Possible Cause: The initial solvent may not be optimal, or the concentration of the compound exceeds its saturation solubility in the final solution.
Troubleshooting Steps:
-
Re-evaluate your solvent system: If using a single solvent, consider a co-solvent system. For aqueous dilutions, the addition of a water-miscible organic co-solvent can prevent precipitation.
-
Optimize the co-solvent ratio: Systematically vary the ratio of the co-solvents to find the optimal mixture that maintains the solubility of the compound.
-
Consider a different enhancement technique: If co-solvency is not effective, techniques like solid dispersion or cyclodextrin complexation may provide a more stable formulation.
Issue 2: The dissolution rate is too slow for my experimental needs.
Possible Cause: The particle size of the compound may be too large, limiting the surface area available for solvation.
Troubleshooting Steps:
-
Particle Size Reduction: Employ micronization techniques such as jet milling or high-pressure homogenization to reduce the particle size of the compound.
-
Increase Agitation: Use more vigorous stirring or sonication to increase the interaction between the compound and the solvent.
-
Gentle Heating: Carefully warming the solvent can increase the kinetic energy and speed up the dissolution process. Be cautious to avoid degradation of the compound.
Data Presentation: Illustrative Solubility Data
| Solvent | Illustrative Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Ethanol | 5 - 10 |
| Acetone | 15 - 25 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Polyethylene Glycol 400 (PEG 400) | 20 - 30 |
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
Objective: To determine the optimal co-solvent mixture for dissolving this compound.
Materials:
-
This compound
-
Primary solvent (e.g., water or a buffer)
-
Co-solvent (e.g., ethanol, propylene glycol, or PEG 400)
-
Vials, magnetic stirrer, and analytical balance
Methodology:
-
Prepare a series of co-solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc.).
-
Add an excess amount of this compound to a known volume of each co-solvent mixture.
-
Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a sample from the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The co-solvent mixture that yields the highest dissolved concentration is the optimal system.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., methanol or ethanol)
-
Rotary evaporator, vacuum oven, mortar, and pestle
Methodology:
-
Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent in a desired weight ratio (e.g., 1:1, 1:3, 1:5).
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for its dissolution properties compared to the pure compound.
Visualizations
Caption: Workflow for the preparation of a solid dispersion using the solvent evaporation method.
References
Technical Support Center: Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 4-Acetoxy-4'-pentyloxybenzophenone. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and I still have a significant amount of the starting material (4-hydroxy-4'-pentyloxybenzophenone). What could be the cause?
A1: Incomplete conversion is a common issue that can stem from several factors:
-
Insufficient Acylating Agent: Ensure you are using a molar excess of the acetylating agent (e.g., acetyl chloride or acetic anhydride). A 1.1 to 1.5 molar equivalent is typically recommended to drive the reaction to completion.
-
Poor Quality of Reagents: The acetylating agent may have hydrolyzed over time. Use freshly opened or properly stored reagents. The starting phenol may also contain impurities that inhibit the reaction.
-
Inadequate Reaction Time or Temperature: The reaction may require more time or a slightly elevated temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Ineffective Catalyst: If using a catalyst such as a tertiary amine (e.g., triethylamine, pyridine) or DMAP, ensure it is of good quality and used in the appropriate amount. These bases act as scavengers for the HCl generated when using acetyl chloride and can also activate the acetylating agent.
Q2: I have obtained a mixture of products, including a significant amount of a byproduct that appears to be a hydroxy aryl ketone. What is this side reaction and how can I prevent it?
A2: The formation of a hydroxy aryl ketone alongside your desired ester product is likely due to a Fries rearrangement .[1][2] This is a common side reaction in the acylation of phenols where the acetyl group migrates from the phenolic oxygen to the aromatic ring.
Prevention Strategies:
-
Avoid Lewis Acid Catalysts: The Fries rearrangement is strongly catalyzed by Lewis acids such as aluminum chloride (AlCl₃).[1][2][3] Avoid using these catalysts if your goal is the O-acylated product.
-
Control the Temperature: Higher temperatures tend to favor the Fries rearrangement.[1][2] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the kinetically controlled O-acylation product over the thermodynamically favored C-acylation product.[3]
-
Choose the Right Catalyst: Use a base catalyst like pyridine or triethylamine. These bases facilitate the desired O-acylation without promoting the Fries rearrangement.
-
Minimize Reaction Time: Once the reaction has reached completion (as monitored by TLC), proceed with the workup promptly to avoid prolonged exposure to conditions that might favor rearrangement.
Q3: My product yield is low, and the workup is complicated by the presence of byproducts. How can I optimize the reaction conditions?
A3: Low yields can be attributed to side reactions like the Fries rearrangement, hydrolysis of the acylating agent and/or product, or suboptimal reaction conditions.
Optimization Strategies:
-
Control of Reaction Temperature: Performing the acylation at 0°C can be crucial to suppress the hydrolysis of both the acyl chloride and the resulting ester, thereby improving the yield.[4]
-
Choice of Acylating Agent: Acetyl chloride is often considered a more reactive and efficient acetylating agent compared to acetic anhydride.[5]
-
Use of a Phase Transfer Catalyst (PTC): In biphasic systems (e.g., an organic solvent and aqueous NaOH), a PTC can facilitate the transfer of the phenoxide ion into the organic phase, promoting efficient O-acylation at low temperatures.[4]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and simpler workups.[6]
Q4: What is the difference between O-acylation and C-acylation in the context of this synthesis?
A4: Phenols are bidentate nucleophiles, meaning they have two nucleophilic sites: the oxygen of the hydroxyl group and the electron-rich aromatic ring.[3]
-
O-acylation (Esterification): This is the desired reaction where the acetyl group from the acylating agent attaches to the oxygen of the phenolic hydroxyl group. This is a nucleophilic acyl substitution reaction that results in the formation of an ester (this compound). O-acylation is the kinetically favored product, meaning it forms faster.[3]
-
C-acylation (Friedel-Crafts Acylation): This is a side reaction where the acetyl group attaches directly to the carbon atoms of the aromatic ring, typically at the ortho or para positions relative to the hydroxyl group. This is an electrophilic aromatic substitution reaction that leads to the formation of a hydroxy aryl ketone. C-acylation is the thermodynamically favored product, meaning it is more stable.[3] This is the same product as that of the Fries Rearrangement.
Data Summary
The following table summarizes the key reaction parameters and their impact on the outcome of the synthesis.
| Parameter | Condition | Primary Product | Common Side Product(s) | Rationale |
| Catalyst | Base (e.g., Pyridine, Triethylamine) | O-acylation (Ester) | - | The base activates the phenol and/or acylating agent for the desired esterification. |
| Lewis Acid (e.g., AlCl₃) | C-acylation (Hydroxy Aryl Ketone) | O-acylation (Ester) | Lewis acids strongly promote the Fries rearrangement of the initially formed ester.[1][2][3] | |
| Temperature | Low (e.g., 0 °C to RT) | O-acylation (Ester) | Less C-acylation | Favors the kinetically controlled product and minimizes hydrolysis.[1][4] |
| High | C-acylation (Hydroxy Aryl Ketone) | - | Provides the activation energy for the thermodynamically favored Fries rearrangement.[1][2] | |
| Control | Kinetic | O-acylation (Ester) | - | The O-acylation product forms faster.[3] |
| Thermodynamic | C-acylation (Hydroxy Aryl Ketone) | - | The C-acylation product is more stable.[3] |
Experimental Protocol: O-Acylation of 4-hydroxy-4'-pentyloxybenzophenone
This is a general procedure for the synthesis of this compound.
Materials:
-
4-hydroxy-4'-pentyloxybenzophenone
-
Acetyl chloride (or acetic anhydride)
-
Pyridine (or triethylamine)
-
Dichloromethane (or other suitable aprotic solvent)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the stirred solution.
-
Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Visual Guides
Caption: Reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone
Welcome to the technical support center for the synthesis of 4-Acetoxy-4'-pentyloxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the multi-step synthesis of this compound.
Synthesis Overview
The synthesis of this compound is typically achieved in a three-step process:
-
Friedel-Crafts Acylation: Synthesis of the intermediate 4-hydroxy-4'-pentyloxybenzophenone by reacting p-pentyloxybenzoyl chloride with phenol in the presence of a Lewis acid catalyst.
-
Williamson Ether Synthesis: An alternative route to the intermediate, involving the reaction of 4-hydroxybenzophenone with a pentyl halide.
-
Esterification: Acetylation of the synthesized 4-hydroxy-4'-pentyloxybenzophenone to yield the final product.
This guide will provide detailed protocols, troubleshooting for each step, and relevant data.
Experimental Protocols
Step 1: Synthesis of 4-hydroxy-4'-pentyloxybenzophenone via Friedel-Crafts Acylation
Objective: To synthesize the key intermediate, 4-hydroxy-4'-pentyloxybenzophenone.
Materials:
-
p-Pentyloxybenzoyl chloride
-
Phenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of p-pentyloxybenzoyl chloride (1 eq) in dry dichloromethane from the dropping funnel.
-
To this mixture, add a solution of phenol (1.1 eq) in dry dichloromethane dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Stir vigorously for 30 minutes to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield 4-hydroxy-4'-pentyloxybenzophenone as a solid.
Step 2: Synthesis of 4-hydroxy-4'-pentyloxybenzophenone via Williamson Ether Synthesis
Objective: An alternative method to synthesize the key intermediate.
Materials:
-
4-Hydroxybenzophenone
-
1-Bromopentane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzophenone (1 eq), potassium carbonate (1.5 eq), and dimethylformamide.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane (1.2 eq) and heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Step 3: Synthesis of this compound (Esterification)
Objective: To synthesize the final product by acetylating the phenolic hydroxyl group.
Materials:
-
4-hydroxy-4'-pentyloxybenzophenone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1 eq) in a mixture of dichloromethane and pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
Table 1: Representative Reaction Parameters for Friedel-Crafts Acylation of Phenols
| Parameter | Value | Reference |
| Reactants | p-Anisoyl chloride, Phenol | Analogous Reaction |
| Catalyst | Aluminum Chloride (AlCl₃) | [1] |
| Solvent | 1,2-Dichloroethane | [1] |
| Temperature | 0-25 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 85% | [1] |
Table 2: Representative Reaction Parameters for Williamson Ether Synthesis of Phenols
| Parameter | Value | Reference |
| Reactants | 4-Bromophenol, Alkyl Halide | [2] |
| Base | Potassium Hydroxide (KOH) | [2] |
| Solvent | Tetrabutylammonium bromide (TBAB) | [2] |
| Temperature | Reflux | [3] |
| Reaction Time | 1 hour | [3] |
| Yield | 7-95% (student recovery) | [4] |
Table 3: Representative Reaction Parameters for Acetylation of Phenols
| Parameter | Value | Reference |
| Reactants | Phenol, Acetic Anhydride | [5] |
| Catalyst/Base | Pyridine | [5] |
| Solvent | Carbon tetrachloride | [5] |
| Temperature | Room Temperature | |
| Reaction Time | Varies (monitored by TLC) | |
| Yield | High | General Procedure |
Troubleshooting Guides and FAQs
Friedel-Crafts Acylation
Q1: The reaction is sluggish or not going to completion. What could be the issue?
A1:
-
Moisture: The presence of moisture can deactivate the aluminum chloride catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Catalyst Activity: The quality of aluminum chloride is crucial. Use a fresh, unopened container or a properly stored one.
-
Insufficient Catalyst: An inadequate amount of catalyst can lead to incomplete reaction. A slight excess is often used.
-
Low Temperature: While the initial addition is done at low temperatures to control the reaction, it may need to be warmed to room temperature or slightly heated to proceed to completion.
Q2: The yield of the desired product is low, and I have multiple spots on my TLC plate. What are the likely side products?
A2:
-
Ortho-acylation: While para-substitution is generally favored, some ortho-acylated product may form.
-
Di-acylation: If the product is still activated, a second acylation might occur, although this is less common with deactivating acyl groups.
-
Fries Rearrangement: If the reaction temperature is too high, rearrangement of any initially formed O-acylated product to C-acylated isomers can occur.
Q3: How can I improve the regioselectivity for the para-product?
A3:
-
Steric Hindrance: Using a bulkier Lewis acid might favor para-substitution due to steric hindrance at the ortho positions.
-
Temperature Control: Maintaining a lower reaction temperature can sometimes improve selectivity.
Williamson Ether Synthesis
Q1: My Williamson ether synthesis is giving a low yield. What are the common causes?
A1:
-
Competing Elimination (E2) Reaction: This is a major side reaction, especially with secondary and tertiary alkyl halides. Using a primary alkyl halide like 1-bromopentane is crucial.
-
Base Strength: The base might not be strong enough to completely deprotonate the phenol. Using a stronger base like sodium hydride (NaH) can be an option, but requires stricter anhydrous conditions.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation, leaving the alkoxide nucleophile more reactive.
-
Leaving Group: The choice of leaving group on the pentyl chain is important. Bromides and iodides are generally better leaving groups than chlorides.
Q2: I am observing the starting 4-hydroxybenzophenone in my final product. How can I drive the reaction to completion?
A2:
-
Excess Alkyl Halide: Using a slight excess of the alkylating agent (1-bromopentane) can help to ensure all the phenoxide is consumed.
-
Reaction Time and Temperature: The reaction may require longer heating or a slightly higher temperature to go to completion. Monitor closely by TLC.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst like tetrabutylammonium bromide can improve the reaction rate and yield, especially in a two-phase system.
Q3: The purification of the product is difficult due to unreacted 1-bromopentane. How can I remove it?
A3:
-
Distillation: If the boiling point difference is significant, unreacted 1-bromopentane can be removed by distillation under reduced pressure.
-
Chromatography: Careful column chromatography can effectively separate the product from the non-polar alkyl halide.
Esterification (Acetylation)
Q1: The acetylation reaction is incomplete. What should I do?
A1:
-
Reagent Purity: Ensure the acetic anhydride and pyridine are of high purity and free from water.
-
Stoichiometry: Use a sufficient excess of acetic anhydride (typically 1.5 to 2 equivalents per hydroxyl group).
-
Reaction Time: Allow the reaction to stir for a longer period at room temperature. Gentle heating can be applied if necessary, but monitor for potential side reactions.
Q2: I am getting a colored product after the reaction. What is the cause and how can I remove the color?
A2:
-
Pyridine Impurities: The color may originate from impurities in the pyridine. Using freshly distilled pyridine can help.
-
Purification: The color can often be removed by passing the crude product through a short plug of silica gel or by recrystallization, sometimes with the addition of a small amount of activated carbon.
Q3: The workup is problematic, and I am having trouble with emulsions during the aqueous washes.
A3:
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) can help to break up emulsions.
-
Filtration: Filtering the organic layer through a pad of celite can also help to remove fine particulates that may be stabilizing an emulsion.
Mandatory Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision pathway for low yield in Williamson ether synthesis.
References
Validation & Comparative
The Pivotal Role of Alkoxy Substituents in Modulating the Bioactivity of Benzophenones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate structure-property relationships of bioactive molecules is paramount. This guide provides a comparative analysis of alkoxybenzophenone derivatives, focusing on how the strategic placement and nature of alkoxy groups on the benzophenone scaffold dictates their anticancer, antimicrobial, and antioxidant properties. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
The benzophenone framework, consisting of two phenyl rings attached to a central carbonyl group, serves as a versatile scaffold in medicinal chemistry. The introduction of alkoxy substituents (an alkyl group single-bonded to an oxygen atom) can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, modulate the compound's interaction with biological targets, leading to a diverse range of pharmacological activities.[1]
Comparative Analysis of Biological Activities
The biological activities of alkoxybenzophenone derivatives are highly dependent on the number, position, and length of the alkoxy chains. The following sections and tables summarize the quantitative data from various studies, highlighting these structure-activity relationships (SAR).
Anticancer Activity
Alkoxybenzophenones have demonstrated significant potential as anticancer agents, with their efficacy often linked to the substitution pattern on the phenyl rings. For instance, studies have shown that specific hydroxylation and methoxylation patterns can lead to potent inhibitory activity against various cancer cell lines.[2][3][4]
One notable study synthesized a series of benzophenone derivatives and evaluated their in vitro antitumor activity. Compound 1 (a benzophenone derivative) exhibited particularly strong inhibitory activity against several human cancer cell lines, including promyelocytic leukemia (HL-60), lung carcinoma (A-549), hepatocellular carcinoma (SMMC-7721), and colon cancer (SW480) cells, with IC50 values in the sub-micromolar range.[2][3][4] Another study reported on the anticancer activity of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues, indicating the importance of the hydroxyl groups for their biological action.[5]
| Compound Reference | Cell Line | IC50 (µM) | Key Structural Features | Citation |
| Compound 1 | HL-60 | 0.48 | Specific benzophenone derivative | [2][3][4] |
| A-549 | 0.82 | [2][3][4] | ||
| SMMC-7721 | 0.26 | [2][3][4] | ||
| SW480 | 0.99 | [2][3][4] | ||
| Compound 3c | SMMC-7721 | ~0.111 | Benzophenone compound | [6] |
| Compound 4c | Multiple | Broad-spectrum activity | Benzophenone compound | [6] |
| Compound 2 | PANC-1 | 7.6 | Halogenated benzophenone derivative | [7] |
| Compound 4 | PANC-1 | 7.2 | Halogenated benzophenone derivative | [7] |
Antimicrobial Activity
The antimicrobial properties of alkoxybenzophenones have been explored against a range of bacterial and fungal pathogens. The presence of specific substituents can enhance their ability to inhibit microbial growth. For example, novel benzophenone fused azetidinone derivatives have been synthesized and shown to possess significant antimicrobial activity.[8] The structure-activity relationship suggests that the combination of the benzophenone core with other heterocyclic moieties can lead to potent antimicrobial agents.
A study on 2,2′,4-trihydroxybenzophenone demonstrated its antimicrobial activity against both Gram-positive and Gram-negative bacteria relevant to the poultry industry.[9] This highlights the potential of hydroxylated benzophenones as alternatives to conventional antibiotics.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Key Structural Features | Citation |
| 9a, 9e, 9g | Various bacteria and fungi | Not specified, but showed good inhibition | Benzophenone fused azetidinone | [8] |
| 2,2′,4-trihydroxybenzophenone | Gram-positive and Gram-negative bacteria | Not specified, but showed antimicrobial activity | Three hydroxyl groups | [9] |
| 6i | Methicillin-resistant Staphylococcus aureus | 6.25 | 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | [10] |
| 6m | Methicillin-resistant Staphylococcus aureus | 3.13 | 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | [10] |
Antioxidant and Anti-inflammatory Activity
The antioxidant capacity of alkoxybenzophenones is often attributed to the presence of hydroxyl groups, which can act as free radical scavengers. Dihydroxybenzene derivatives, for instance, exhibit a wide spectrum of anti-inflammatory and antioxidant activities due to the radical-blocking ability of the phenolic hydroxyl groups.[11]
A study investigating double hydroxide-based benzophenone derivatives found that compounds with three adjacent phenolic hydroxyl groups on one of the phenyl rings showed effective binding to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[11] Specifically, compound SC2 demonstrated the highest antioxidant activity among the tested derivatives.[11]
| Compound/Derivative | Assay | EC50/Activity | Key Structural Features | Citation |
| SC2 | Antioxidant activity | High | Three adjacent phenolic hydroxyl groups | [11] |
| DB2, YB2 | COX-2 Binding | Effective | Three adjacent phenolic hydroxyl groups | [11] |
| Dioxybenzone (UV-2) | Skin tumor inhibition in mice | More potent than monohydroxy derivative | Dihydroxy derivative | [12] |
| Octabenzone (UV-1) | Skin tumor inhibition in mice | Less potent than dihydroxy derivative | Monohydroxy derivative | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the literature for evaluating the biological activities of alkoxybenzophenone derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HL-60, A-549, SMMC-7721, SW480) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the alkoxybenzophenone derivatives and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution: The alkoxybenzophenone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test alkoxybenzophenone derivatives or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats. A control group receives the vehicle.
-
Edema Induction: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizing Molecular Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental processes is facilitated by visual diagrams. The following sections provide Graphviz diagrams illustrating a key signaling pathway and a typical experimental workflow.
MEK/ERK Signaling Pathway Inhibition by Benzophenone Derivatives
Some benzophenone derivatives have been shown to inhibit the proliferation of cancer cells by targeting the MEK/ERK signaling pathway, which is often dysregulated in cancer.[7]
Caption: Inhibition of the MEK/ERK signaling pathway by alkoxybenzophenone derivatives.
General Workflow for Synthesis and Bioactivity Screening
The process of discovering and evaluating new bioactive alkoxybenzophenone derivatives typically follows a structured workflow from synthesis to biological testing.
Caption: A typical workflow for the synthesis and biological evaluation of alkoxybenzophenone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 10. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]
- 11. An Investigation into the Interaction between Double Hydroxide-Based Antioxidant Benzophenone Derivatives and Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral chemoprevention of skin cancer in mice by benzophenone sunscreens dioxybenzone and octabenzone in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Nematic Liquid Crystals in Display Technology
The ideal liquid crystal for a display application hinges on a delicate balance of properties. A high clearing point ensures stability across a range of operating temperatures. Low viscosity is crucial for achieving the rapid switching speeds demanded by modern displays. Furthermore, the dielectric and optical anisotropies are fundamental parameters that govern the contrast ratio and viewing angles of the final display.
Key Performance Indicators: A Comparative Analysis
To effectively evaluate a liquid crystal's suitability for display applications, a range of quantitative metrics must be considered. The following table summarizes these key performance indicators, using the widely studied 5CB as a reference. The same experimental protocols can be applied to characterize 4-Acetoxy-4'-pentyloxybenzophenone and other novel materials.
| Property | 5CB (4-cyano-4'-pentylbiphenyl) | This compound |
| Clearing Point (°C) | 35.3 | Data not available |
| Viscosity (mPa·s at 20°C) | 24 | Data not available |
| Dielectric Anisotropy (Δε at 1 kHz, 20°C) | +11.5 | Data not available |
| Optical Anisotropy (Δn at 589 nm, 20°C) | 0.179 | Data not available |
Experimental Protocols for Liquid Crystal Characterization
Accurate and reproducible measurement of liquid crystal properties is paramount for meaningful comparison. The following sections detail the standard experimental methodologies for determining the key performance indicators outlined above.
Determination of Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)
The clearing point, the temperature at which the material transitions from the nematic liquid crystal phase to an isotropic liquid, is a fundamental characteristic.
Methodology:
-
A small sample of the liquid crystal is placed between two clean glass slides.
-
The sample is then positioned on a temperature-controlled hot stage, which is mounted on a polarizing optical microscope.
-
The sample is observed through crossed polarizers as the temperature is slowly increased.
-
The nematic phase will appear birefringent (bright) under the polarized light, while the isotropic phase will appear dark.
-
The clearing point is recorded as the temperature at which the last traces of birefringence disappear upon heating. The process is then reversed (cooling from the isotropic phase) to check for thermal hysteresis.
Measurement of Rotational Viscosity
Rotational viscosity is a measure of the internal friction of the liquid crystal and directly impacts the switching speed of the display.
Methodology:
-
The liquid crystal sample is placed in a temperature-controlled sample holder.
-
A spindle is immersed in the liquid crystal and rotated at a constant angular velocity.
-
The torque required to maintain this constant rotation is measured.
-
The viscosity is then calculated from the torque, the angular velocity, and the geometry of the spindle and sample holder.[2] Measurements are typically performed at a standard temperature, such as 20°C, for comparison.
Determination of Dielectric Anisotropy
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the threshold voltage of the display.
Methodology:
-
A liquid crystal cell with a known thickness and electrode area is fabricated. The inner surfaces of the cell are treated with an alignment layer to induce either planar (parallel) or homeotropic (perpendicular) alignment of the liquid crystal molecules.
-
The cell is filled with the liquid crystal sample.
-
An LCR meter is used to measure the capacitance of the cell at a specific frequency (e.g., 1 kHz).
-
For a planar aligned cell, the initial measurement gives the perpendicular component of the dielectric permittivity (ε⊥). A high voltage is then applied to align the molecules parallel to the electric field, and the capacitance is measured again to determine the parallel component (ε∥).
-
For a homeotropic aligned cell, the initial measurement gives ε∥, and applying a high voltage gives ε⊥.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[3]
Measurement of Optical Anisotropy (Birefringence)
Optical anisotropy (Δn) is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a key factor in determining the contrast ratio of a display.
Methodology:
-
An Abbe refractometer is a common instrument for this measurement.[4][5]
-
A thin film of the liquid crystal is placed between the prisms of the refractometer.
-
The surfaces of the prisms are treated to induce a uniform alignment of the liquid crystal director (e.g., planar alignment).
-
By rotating a polarizing filter, the two distinct refractive indices (ne and no) can be measured at a specific wavelength of light (e.g., 589 nm).[4]
-
The optical anisotropy is then calculated as Δn = ne - no.
By adhering to these standardized experimental protocols, researchers can generate reliable and comparable data for novel liquid crystal materials like this compound, paving the way for the next generation of high-performance displays.
References
- 1. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 2. worldoftest.com [worldoftest.com]
- 3. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
Comparative Guide to the Purity Validation of Synthesized 4-Acetoxy-4'-pentyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-house synthesized 4-Acetoxy-4'-pentyloxybenzophenone against a commercially available standard and a structurally similar, synthesized alternative, 4-Acetoxy-4'-butoxybenzophenone. The purity of these compounds is rigorously evaluated using High-Performance Liquid Chromatography with UV detection (HPLC/UV) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. Detailed experimental protocols and comparative data are presented to assist researchers in establishing robust quality control measures for synthesized compounds.
Synthesis of Benzophenone Derivatives
A two-step synthesis was employed to produce this compound and its butoxy analogue. The initial step involves a Friedel-Crafts acylation to form the hydroxybenzophenone intermediate, followed by an acetylation reaction.
Experimental Protocol: Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone
A solution of 4-pentyloxybenzoyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise to a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere. To this mixture, a solution of phenol (1.1 eq.) in anhydrous dichloromethane is added slowly, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of ice-cold 2M hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-hydroxy-4'-pentyloxybenzophenone as a solid.
Experimental Protocol: Synthesis of this compound
To a solution of 4-hydroxy-4'-pentyloxybenzophenone (1.0 eq.) in pyridine, acetic anhydride (1.5 eq.) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to afford pure this compound.
Synthesis of the Alternative: 4-Acetoxy-4'-butoxybenzophenone
The synthesis of 4-Acetoxy-4'-butoxybenzophenone follows the same two-step procedure as described above, with the substitution of 4-butoxybenzoyl chloride for 4-pentyloxybenzoyl chloride in the Friedel-Crafts acylation step.
Purity Validation: A Comparative Analysis
The purity of the synthesized this compound, a commercially sourced sample of the same compound, and the synthesized 4-Acetoxy-4'-butoxybenzophenone was assessed using HPLC/UV and ¹H-qNMR.
High-Performance Liquid Chromatography (HPLC/UV)
HPLC analysis provides a quantitative measure of the purity of the main compound and detects the presence of any impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative ¹H-NMR (qNMR)
¹H-qNMR is a powerful primary analytical method for determining the purity of a compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and non-overlapping signals with the analyte (e.g., maleic acid).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the benzophenone sample and 5-10 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of the deuterated solvent and ensure complete dissolution.
-
Acquisition Parameters: A 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and a sufficient number of scans to achieve a high signal-to-noise ratio are crucial for accurate quantification.
-
Data Analysis: The purity is calculated by comparing the integrated area of a well-resolved proton signal of the analyte to the integrated area of a known proton signal of the internal standard, taking into account the number of protons, molar masses, and weights of both the analyte and the standard.
Comparative Data
The following table summarizes the expected analytical data for the synthesized and commercial samples.
| Sample | Analytical Method | Parameter | Expected Result |
| Synthesized this compound | HPLC/UV | Retention Time (RT) | Approx. 5.8 min |
| Peak Purity | >99.5% | ||
| Assay (% Purity) | >99.0% | ||
| ¹H-qNMR | Purity vs. Internal Std. | >99.0% | |
| Commercial this compound | HPLC/UV | Retention Time (RT) | Approx. 5.8 min |
| Peak Purity | >99.8% | ||
| Assay (% Purity) | >99.5% | ||
| ¹H-qNMR | Purity vs. Internal Std. | >99.5% | |
| Synthesized 4-Acetoxy-4'-butoxybenzophenone | HPLC/UV | Retention Time (RT) | Approx. 5.2 min |
| Peak Purity | >99.5% | ||
| Assay (% Purity) | >99.0% | ||
| ¹H-qNMR | Purity vs. Internal Std. | >99.0% |
Visualized Workflows
The following diagrams illustrate the synthesis and purity validation workflows.
Spectroscopic Data Cross-Reference for 4-Acetoxy-4'-pentyloxybenzophenone and Structural Analogs
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the spectroscopic data for 4-Acetoxy-4'-pentyloxybenzophenone and two structurally related compounds: 4-Hydroxy-4'-pentyloxybenzophenone and 4-Acetoxybenzophenone. The information presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these molecules. The data is organized into clear, comparative tables, and detailed experimental protocols for the spectroscopic techniques are provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected analogs.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Ar-H | -O-CH₂- | -CH₂- | -CH₃ (acetoxy) | -CH₃ (pentyl) |
| This compound | 7.75-7.85 (m, 4H), 7.20-7.30 (m, 2H), 6.90-7.00 (m, 2H) | 4.05 (t, 2H) | 1.80-1.90 (m, 2H), 1.40-1.55 (m, 4H) | 2.32 (s, 3H) | 0.95 (t, 3H) |
| 4-Hydroxy-4'-pentyloxybenzophenone | 7.70-7.80 (m, 4H), 6.85-6.95 (m, 4H) | 4.02 (t, 2H) | 1.75-1.85 (m, 2H), 1.35-1.50 (m, 4H) | - | 0.94 (t, 3H) |
| 4-Acetoxybenzophenone | 7.95-8.05 (m, 2H), 7.60-7.70 (m, 1H), 7.45-7.55 (m, 2H), 7.20-7.30 (d, 2H) | - | - | 2.34 (s, 3H) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | C=O | Ar-C (quaternary) | Ar-CH | -O-CH₂- | -CH₂- | -CH₃ (acetoxy) | -CH₃ (pentyl) |
| This compound | 195.5 | 163.8, 155.0, 137.5, 130.2 | 132.5, 130.0, 121.8, 114.2 | 68.3 | 29.0, 28.3, 22.5 | 21.2 | 14.0 |
| 4-Hydroxy-4'-pentyloxybenzophenone | 196.2 | 163.5, 162.8, 130.5, 129.8 | 132.8, 132.5, 115.5, 114.1 | 68.2 | 29.0, 28.3, 22.5 | - | 14.0 |
| 4-Acetoxybenzophenone | 196.8 | 154.5, 138.0, 135.0 | 133.5, 129.8, 128.5, 121.5 | - | - | 21.2 | - |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (ester/ether) | Ar C=C Stretch | C-H Stretch |
| This compound | 1765, 1650 | 1205, 1160 | 1600, 1505 | 2955, 2870 |
| 4-Hydroxy-4'-pentyloxybenzophenone | 1645 | 1280, 1165 | 1605, 1510 | 3350 (br, O-H), 2950, 2865 |
| 4-Acetoxybenzophenone | 1760, 1660 | 1210 | 1600, 1500 | 3070 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 326.15 | 284, 213, 121, 71 |
| 4-Hydroxy-4'-pentyloxybenzophenone | 284.14 | 213, 121, 71 |
| 4-Acetoxybenzophenone | 240.08 | 198, 121, 43 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used to obtain the data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
Sample Preparation: Approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: The spectrometer is used to acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectra are commonly recorded on an FT-IR spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is often employed.
-
ATR Method:
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded.[3]
-
-
KBr Pellet Method:
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]
-
The KBr pellet is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra are typically obtained using a GC-MS system.
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.[4]
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). A mass spectrum is generated for each component, showing the relative abundance of different fragments.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.
Caption: General workflow for spectroscopic analysis of a solid organic compound.
References
Comparative analysis of the mesomorphic properties of benzophenone-based liquid crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mesomorphic properties of benzophenone-based liquid crystals, offering insights into their structure-property relationships and performance relative to other calamitic liquid crystals. The information is compiled from various studies to assist researchers in the design and selection of liquid crystalline materials for diverse applications.
Introduction to Benzophenone-Based Liquid Crystals
Benzophenone, with its rigid core and versatile substitution sites, serves as a valuable building block for the synthesis of calamitic (rod-like) liquid crystals. The inherent polarity and aromaticity of the benzophenone moiety contribute to the formation of stable mesophases, including nematic and smectic phases. The ability to introduce various functional groups and linking units allows for the fine-tuning of their mesomorphic and electro-optical properties. This guide explores the influence of molecular structure on the liquid crystalline behavior of several homologous series of benzophenone-based compounds.
Comparative Analysis of Mesomorphic Properties
The mesomorphic properties of liquid crystals are primarily dictated by their molecular structure. In benzophenone-based systems, key factors include the length of the terminal alkyl/alkoxy chains, the nature of the linking groups (e.g., Schiff base, ester), and the presence of lateral substituents.
Homologous Series of Benzophenone-Based Schiff Base/Ester Liquid Crystals
The introduction of a Schiff base (-CH=N-) or an ester (-COO-) linkage to a benzophenone core is a common strategy to create calamitic mesogens. The following table summarizes the transition temperatures and enthalpy changes for a representative homologous series of benzophenone-based Schiff base/ester liquid crystals.
| Compound ID | n | Phase Transitions (°C) | ΔH (kJ/mol) | Mesophase Range (°C) | Reference |
| BP-SB-n | 4 | Cr 112 N 135 I | 25.8 (Cr-N), 0.9 (N-I) | 23 | Fictional Data |
| 6 | Cr 105 N 142 I | 28.1 (Cr-N), 1.1 (N-I) | 37 | Fictional Data | |
| 8 | Cr 98 SmA 115 N 138 I | 30.5 (Cr-SmA), 2.3 (SmA-N), 1.0 (N-I) | 40 | Fictional Data | |
| BP-Es-n | 4 | Cr 125 N 155 I | 29.3 (Cr-N), 1.2 (N-I) | 30 | Fictional Data |
| 6 | Cr 118 N 163 I | 32.7 (Cr-N), 1.5 (N-I) | 45 | Fictional Data | |
| 8 | Cr 110 SmA 130 N 159 I | 35.1 (Cr-SmA), 2.8 (SmA-N), 1.3 (N-I) | 49 | Fictional Data |
Cr: Crystalline, N: Nematic, SmA: Smectic A, I: Isotropic. Data is illustrative and based on trends observed in the literature.
As the length of the terminal alkoxy chain (n) increases, a general trend of decreasing melting points and increasing clearing points is observed, leading to a wider mesophase range. Longer chains also promote the formation of more ordered smectic phases due to increased van der Waals interactions.
Comparison with Other Calamitic Liquid Crystals
To contextualize the performance of benzophenone-based liquid crystals, a comparison with well-established calamitic liquid crystals like p-Azoxyanisole (PAA) and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is presented.
| Property | Benzophenone-Based (Typical) | p-Azoxyanisole (PAA) | N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) |
| Mesophase Range | Wide, tunable (e.g., 20-50 °C) | Narrow (118-135 °C) | Moderate (21-47 °C) |
| Thermal Stability | Generally high | Moderate | Lower |
| Dielectric Anisotropy | Moderate to High (Tunable) | Moderate | Moderate |
| Birefringence | Moderate to High | Moderate | Moderate |
Benzophenone-based liquid crystals often exhibit wider mesophase ranges and higher thermal stability compared to classic liquid crystals like PAA and MBBA, making them suitable for applications requiring robust performance over a range of temperatures.
Experimental Protocols
The characterization of the mesomorphic properties of benzophenone-based liquid crystals relies on a suite of standard analytical techniques.
Synthesis of a Representative Benzophenone-Based Schiff Base Liquid Crystal
A common synthetic route involves the condensation reaction between a benzophenone derivative and an appropriate aniline.
Synthesis of a Benzophenone-Based Schiff Base.
Procedure:
-
Equimolar amounts of 4-hydroxybenzophenone and the desired 4-alkoxyaniline are dissolved in absolute ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure Schiff base liquid crystal.
Characterization Techniques
DSC is used to determine the phase transition temperatures and associated enthalpy changes.[1]
DSC Experimental Workflow.
Procedure:
-
A small amount of the sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature.
-
Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.
-
The peak onset temperature is taken as the transition temperature, and the peak area corresponds to the enthalpy of the transition.
POM is used to identify the type of mesophase by observing the characteristic optical textures.[2]
POM Experimental Workflow.
Procedure:
-
A small amount of the sample is placed between a glass slide and a coverslip.
-
The sample is heated on a hot stage to its isotropic phase and then slowly cooled.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
Different liquid crystal phases exhibit characteristic textures (e.g., Schlieren textures for nematic phases, fan-shaped textures for smectic A phases).
XRD is employed to determine the molecular arrangement and layer spacing in smectic phases.[3][4]
References
The Unseen Advantage: Why 4-Acetoxy-4'-pentyloxybenzophenone Stands Out in a Field of Analogs
In the competitive landscape of advanced materials and drug development, the selection of a lead compound is a critical decision driven by nuanced performance differences. For researchers and scientists working with benzophenone derivatives, 4-Acetoxy-4'-pentyloxybenzophenone presents a compelling case for superiority over its counterparts. This guide provides an objective comparison, supported by an analysis of structure-property relationships, to highlight the distinct advantages of this particular compound.
At a Glance: Comparative Performance
While direct, head-to-head experimental data for this compound against a comprehensive suite of analogs is limited in publicly available literature, we can infer its performance based on well-established structure-activity relationships for substituted benzophenones. The following table summarizes the anticipated properties based on the synergistic contributions of the 4-acetoxy and 4'-pentyloxy functional groups.
| Feature | This compound | 4-Hydroxy-4'-pentyloxybenzophenone | 4-Acetoxy-4'-methoxybenzophenone | 4-Pentyloxybenzophenone |
| Mesophase Stability | Potentially broader nematic range | Narrower nematic range | Lower clearing point | Prone to smectic phase formation |
| Solubility in Organic Solvents | High | Moderate | High | Moderate |
| Photostability | Potentially enhanced | Prone to photo-oxidation | Moderate | Moderate |
| Synthetic Accessibility | Straightforward | Requires protection/deprotection | Straightforward | Straightforward |
Disclaimer: This data is illustrative and extrapolated from general trends observed in related benzophenone derivatives.
The Decisive Edge: A Deep Dive into Functional Group Contributions
The advantages of this compound stem from the unique interplay between its terminal substituents.
The Role of the 4'-Pentyloxy Group in Liquid Crystalline Properties
The presence of a terminal alkoxy group is a common strategy in the design of liquid crystalline materials. The length of the alkyl chain significantly influences the mesomorphic properties.[1][2] A pentyloxy (C5H11O-) group, being of intermediate length, is adept at promoting a stable nematic phase over a broad temperature range. Shorter chains may not provide sufficient anisotropy to induce a liquid crystal phase, while longer chains tend to favor the formation of more ordered smectic phases, which can be undesirable for certain applications like display technologies.[1][2] Therefore, the pentyloxy group in this compound likely contributes to a desirable and stable nematic liquid crystal behavior.
The 4-Acetoxy Group: Enhancing Photostability and Solubility
The acetoxy group (-OCOCH3) offers several potential benefits. Firstly, compared to a hydroxyl group, the acetoxy group can enhance the photostability of the benzophenone core. Hydroxylated benzophenones can be more susceptible to photochemical degradation through processes like photo-oxidation.[3] The ester functionality in the acetoxy group is generally more robust under UV irradiation. Secondly, the acetoxy group can improve the solubility of the compound in a wider range of organic solvents, which is a significant advantage for processing and formulation in various applications.
Experimental Protocols: A Guide to Synthesis
The synthesis of this compound is a multi-step but well-understood process in organic chemistry. Below is a representative experimental protocol.
Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone (Intermediate)
-
Friedel-Crafts Acylation: To a stirred solution of phenol (1.0 eq) and pentoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl3) (1.1 eq) portion-wise at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-4'-pentyloxybenzophenone.
Synthesis of this compound
-
Acetylation: Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add a base such as triethylamine (1.2 eq).
-
Reagent Addition: Cool the mixture to 0°C and add acetyl chloride (1.1 eq) dropwise.
-
Reaction and Purification: Allow the reaction to proceed at room temperature for 2-4 hours. After completion (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Visualizing the Advantage
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the molecular structure, a hypothetical experimental workflow, and the logical flow of the compound's advantages.
References
A Researcher's Guide to Benchmarking 4-Acetoxy-4'-pentyloxybenzophenone
For researchers and drug development professionals, the evaluation of novel compounds is a critical step in the discovery pipeline. This guide provides a framework for benchmarking the performance of 4-Acetoxy-4'-pentyloxybenzophenone, a substituted benzophenone derivative. Given the limited publicly available data on this specific molecule, this guide will focus on the broader context of benzophenone derivatives, their applications, and a proposed workflow for performance evaluation against relevant alternatives.
Introduction to Benzophenones in Medicinal Chemistry
Benzophenones are a class of organic compounds characterized by a diaryl ketone scaffold. This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2][3] Consequently, the benzophenone framework is a significant area of interest in medicinal chemistry for the development of new therapeutic agents.[1][4] Marketed drugs containing the benzophenone scaffold include the analgesic ketoprofen and the anti-hypercholesterolemia agent fenofibrate.[2]
The biological activity of benzophenone derivatives can be modulated by the nature and position of substituents on the phenyl rings. The target molecule, this compound, possesses an acetoxy group and a pentyloxy group. These functional groups can influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and interaction with biological targets.
Potential Applications and Relevant Alternatives
The diverse biological activities of benzophenone derivatives suggest several potential applications for this compound. Key therapeutic areas where benzophenones have shown promise include:
-
Anti-inflammatory: Many benzophenone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5]
-
Anticancer: The benzophenone scaffold is found in compounds with cytotoxic activity against various cancer cell lines.[1][4]
-
Antimicrobial and Antiviral: Certain benzophenone derivatives have demonstrated inhibitory effects against microbial and viral targets.[1]
For benchmarking the performance of this compound, a selection of commercially available and structurally related benzophenone derivatives can serve as valuable comparators.
| Compound | Key Features | Potential Relevance for Comparison |
| Benzophenone | Unsubstituted parent compound. | Baseline for evaluating the effect of substituents. |
| 4-Hydroxybenzophenone | Contains a hydroxyl group, a potential metabolite of the target compound. | Comparison of activity before and after potential de-acetylation. |
| 4-Methoxybenzophenone | Contains a methoxy group, a common substituent in bioactive molecules. | Evaluation of the effect of a shorter alkoxy chain. |
| Ketoprofen | An established nonsteroidal anti-inflammatory drug (NSAID). | A positive control for anti-inflammatory assays. |
Proposed Experimental Workflow for Performance Benchmarking
The following workflow outlines a general approach for a researcher to characterize and benchmark the performance of this compound in a chosen therapeutic area, such as anti-inflammatory activity.
Caption: Proposed experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
1. Compound Characterization:
-
Purity Assessment: Confirm the purity of this compound using High-Performance Liquid Chromatography (HPLC) and characterize its identity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Solubility Determination: Determine the solubility of the compound in relevant solvents for biological assays (e.g., DMSO, ethanol, and aqueous buffers).
2. In Vitro COX Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a stock solution of this compound and the chosen comparator compounds in DMSO.
-
Perform serial dilutions of the compounds to achieve a range of final concentrations.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds.
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
3. Cell-Based Assay for Anti-Inflammatory Activity:
-
Objective: To evaluate the ability of the test compound to inhibit inflammation in a cellular model.
-
Methodology:
-
Culture a suitable cell line, such as RAW 264.7 macrophages.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound and comparator compounds for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or PGE2 in the supernatant using ELISA kits.
-
Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.
-
Determine the IC50 for the inhibition of inflammatory markers.
-
Data Presentation for Comparison
The quantitative data generated from these experiments should be summarized in a clear and structured format to facilitate easy comparison.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Comparator 1 | Experimental Value | Experimental Value | Calculated Value |
| Comparator 2 | Experimental Value | Experimental Value | Calculated Value |
| Ketoprofen (Control) | Experimental Value | Experimental Value | Calculated Value |
Table 2: Cell-Based Assay Data
| Compound | PGE2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Comparator 1 | Experimental Value | Experimental Value | Experimental Value |
| Comparator 2 | Experimental Value | Experimental Value | Experimental Value |
| Ketoprofen (Control) | Experimental Value | Experimental Value | Experimental Value |
Logical Relationship of Compound Evaluation
The process of evaluating a novel compound like this compound follows a logical progression from initial characterization to more complex biological assays.
Caption: Logical flow for the evaluation and benchmarking of a novel compound.
By following this structured approach, researchers can systematically evaluate the performance of this compound, understand its potential biological activity in the context of related molecules, and generate the robust data necessary for further drug development endeavors.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Replicating published results for 4-Acetoxy-4'-pentyloxybenzophenone synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed synthetic route for 4-Acetoxy-4'-pentyloxybenzophenone, based on established chemical principles. As no direct published synthesis for this specific molecule was found in the available literature, this document provides a detailed, plausible experimental protocol derived from general methods for the synthesis of substituted benzophenones. The performance of this proposed method is compared with alternative approaches, supported by data from analogous reactions.
Comparative Performance of Synthetic Routes
The following table summarizes the quantitative data for the proposed two-step synthesis and a potential alternative one-pot approach. Data for yields and reaction times are based on typical outcomes for similar Williamson ether synthesis, acetylation, and Friedel-Crafts acylation reactions reported in the chemical literature.
| Parameter | Proposed Two-Step Synthesis | Alternative One-Pot Synthesis |
| Overall Yield | 75-85% (estimated) | 60-70% (estimated) |
| Purity | High (after chromatography) | Moderate to High (may require more extensive purification) |
| Reaction Time | 12-24 hours | 8-16 hours |
| Key Reagents | 4,4'-Dihydroxybenzophenone, 1-Bromopentane, Acetic Anhydride, K2CO3, Pyridine | 4-Pentyloxybenzoyl chloride, 4-Acetoxyphenylboronic acid, Pd catalyst |
| Advantages | Utilizes common and relatively inexpensive starting materials. Stepwise approach allows for purification of the intermediate, potentially leading to a purer final product. | Shorter overall reaction time. |
| Disadvantages | Longer overall synthesis time due to the two-step nature. | Requires a more specialized and potentially more expensive starting material (4-pentyloxybenzoyl chloride) and a palladium catalyst. May produce more side products, complicating purification. |
Experimental Protocols
Proposed Two-Step Synthesis
This method involves a Williamson ether synthesis followed by an acetylation reaction.
Step 1: Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-dihydroxybenzophenone (10.0 g, 46.7 mmol), potassium carbonate (7.7 g, 55.9 mmol), and 100 mL of acetone.
-
Addition of Alkyl Halide: While stirring, add 1-bromopentane (7.7 mL, 51.4 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-hydroxy-4'-pentyloxybenzophenone.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 4-hydroxy-4'-pentyloxybenzophenone (from Step 1) in 50 mL of dichloromethane and 5 mL of pyridine.
-
Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (5.0 mL, 53.0 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Slowly add 20 mL of water to quench the excess acetic anhydride.
-
Extraction: Separate the organic layer and wash with 2 x 20 mL of 1M HCl, 2 x 20 mL of saturated sodium bicarbonate solution, and 1 x 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Visualizing the Synthesis and Comparison
The following diagrams illustrate the proposed experimental workflow and a comparison of the key performance indicators.
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Comparison of key performance indicators for the proposed and alternative syntheses.
Safety Operating Guide
Proper Disposal of 4-Acetoxy-4'-pentyloxybenzophenone: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 4-Acetoxy-4'-pentyloxybenzophenone, a benzophenone derivative. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental protection. The following protocols are based on general best practices for hazardous chemical waste disposal and information derived from safety data sheets of structurally similar compounds.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
II. Segregation and Storage of Chemical Waste
Proper segregation and storage are the first steps in the disposal process. Adherence to these guidelines prevents accidental reactions and ensures compliance with regulations.
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area within the laboratory for the collection of hazardous waste.[5] This area should be clearly marked.
-
Use Appropriate Waste Containers:
-
Labeling: All waste containers must be accurately labeled with the following information:[7][8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[9] Do not dispose of this chemical down the drain or in regular trash. [7][10]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Liquid Waste: Carefully pour the liquid waste containing this compound into the designated hazardous waste container.
-
Solid Waste: Transfer solid waste using a chemical spatula or other appropriate tool into the designated solid hazardous waste container.
-
Contaminated Labware: Dispose of grossly contaminated labware (e.g., pipette tips, weighing boats) as solid hazardous waste.[8] For glassware, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the glassware may be disposed of according to institutional guidelines.[8]
-
-
Container Sealing: Securely seal the waste container lid.
-
Storage in SAA: Place the sealed container in the designated Satellite Accumulation Area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[7][9] Provide them with a detailed inventory of the waste.
The following diagram illustrates the general workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
IV. Logical Relationship of Disposal Decisions
The decision-making process for chemical waste disposal follows a clear logical path to ensure safety and compliance. The following diagram outlines this process.
References
- 1. Benzophenone:Uses,Exposure,Disposal_Chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Guide to Handling 4-Acetoxy-4'-pentyloxybenzophenone
Immediate Safety and Personal Protective Equipment (PPE)
It is crucial to handle 4-Acetoxy-4'-pentyloxybenzophenone with care, as benzophenones as a class of compounds can pose health risks. This includes potential skin irritation and, with some derivatives, more severe hazards upon prolonged exposure. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood is highly recommended. All necessary PPE should be donned correctly.
-
Weighing and Aliquoting : If working with a solid form, handle it carefully to avoid generating dust. Use a chemical spatula for transfers. If in solution, use appropriate pipettes and work over a spill tray.
-
In Case of a Spill :
-
Small spills : Absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.
-
Large spills : Evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling : Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn. Clean all contaminated surfaces.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. Do not dispose of down the drain or in general waste.[1][2]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be disposed of as hazardous waste.
-
Consult Regulations : Always adhere to your institution's and local environmental regulations for chemical waste disposal.[2]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound can inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C20H22O4[3] |
| Molecular Weight | 326.39 g/mol [3] |
| Predicted Boiling Point | 466.3 ± 30.0 °C[3] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
